1,4-Bis(trimethylsilyl)tetrafluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F4Si2/c1-17(2,3)11-7(13)9(15)12(18(4,5)6)10(16)8(11)14/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGHSQASRZUCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C)(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377830 | |
| Record name | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16956-91-5 | |
| Record name | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 1,4-bis(trimethylsilyl)tetrafluorobenzene. This versatile fluorinated aromatic compound serves as a valuable building block in organic synthesis and materials science. The information presented herein is intended to support researchers and professionals in leveraging the unique characteristics of this compound for a range of scientific applications.
Chemical Properties and Data
This compound is a white crystalline solid at room temperature.[1] Its structure, featuring a tetrafluorinated benzene ring symmetrically substituted with two trimethylsilyl groups, imparts notable thermal stability and unique reactivity.[2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈F₄Si₂ | [3] |
| Molecular Weight | 294.44 g/mol | [4] |
| Melting Point | 51-57 °C | [1] |
| Boiling Point | 156.5 ± 40.0 °C (Predicted) | [5] |
| Appearance | White crystals or powder | [1] |
| Solubility | Soluble in organic solvents such as THF and dichloromethane. | [6] |
| ¹H NMR (in CCl₄) | δ -0.39 ppm | [7] |
| ¹⁹F NMR (in CCl₄) | δ -124.2 ppm | [7] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The optimal choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Synthesis from 1,2,4,5-Tetrafluorobenzene
The first reported synthesis of this compound was achieved in 1967.[7] This method involves the dilithiation of 1,2,4,5-tetrafluorobenzene followed by quenching with trimethylsilyl chloride.
Experimental Protocol:
Synthesis from Poly(cadmium-2,3,5,6-tetrafluorobenzene)
An alternative route involves the reaction of a pre-formed organometallic polymer with trimethylsilyl chloride.[7]
Experimental Protocol: [7]
The starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), is synthesized by the thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum. In a glove box, 7.1 g (27.3 mmol) of the polymer is charged into a Duran-glass Carius tube. Freshly distilled trimethylsilyl chloride (6.55 g, 60.3 mmol) is added under a dry nitrogen atmosphere. The tube is sealed, shaken, and heated in an oven. The temperature is increased stepwise over 30 hours to 222 °C. Further heating from 230 to 250 °C over 26 hours results in a color change to light grey. The Carius tube is then cooled stepwise to -78 °C before being opened under a nitrogen atmosphere.
Synthesis from 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
A more recent method utilizes a phosphine-mediated silylation of a dibrominated precursor, offering a 59% yield after purification.[6]
Experimental Protocol: [6]
To a solution of 1,4-dibromo-2,3,5,6-tetrafluorobenzene and trimethylsilyl chloride in anhydrous acetonitrile at -30 °C, tris(diethylamino)phosphine is added. The reaction proceeds via the activation of trimethylsilyl chloride by the phosphine, generating a silylphosphonium intermediate. This intermediate then undergoes a nucleophilic attack on the dibrominated benzene ring, replacing the bromine atoms with trimethylsilyl groups. The product is purified by vacuum distillation.
Reactivity
The reactivity of this compound is governed by the interplay between the electron-withdrawing tetrafluorobenzene core and the electrofugal trimethylsilyl groups.
Electrophilic Aromatic Substitution
The trimethylsilyl groups can be replaced by various electrophiles in electrophilic aromatic substitution reactions.[1] The silicon-carbon bond is cleaved, and the electrophile is introduced onto the aromatic ring. The presence of the fluorine atoms deactivates the ring towards electrophilic attack, often requiring the use of strong electrophiles and Lewis acid catalysts.
Nucleophilic Aromatic Substitution
The highly electron-deficient tetrafluorinated ring is susceptible to nucleophilic aromatic substitution. While the trimethylsilyl groups are not typically displaced in these reactions, the fluorine atoms can be substituted by strong nucleophiles.
Desilylation
The trimethylsilyl groups can be selectively removed under various conditions, for instance, by treatment with a source of fluoride ions or under acidic conditions. This desilylation reaction regenerates the corresponding C-H bonds, providing access to 1,2,4,5-tetrafluorobenzene and its derivatives.
Applications
The unique properties of this compound make it a valuable tool in several areas of chemical research:
-
Precursor to Fluorinated Materials: It serves as a monomer or cross-linking agent in the synthesis of fluorinated polymers and materials with enhanced thermal stability and chemical resistance.
-
Intermediate in Organic Synthesis: The ability to selectively functionalize the aromatic ring through electrophilic substitution of the trimethylsilyl groups makes it a versatile intermediate for the synthesis of complex fluorinated molecules.[1]
-
Quantitative NMR (qNMR) Standard: Its high purity, stability, and distinct signals in both ¹H and ¹⁹F NMR spectra make it a useful internal standard for quantitative NMR analysis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is reported to cause skin and serious eye irritation.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 16956-91-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-Bis(trimethylsilyl)benzene | C12H22Si2 | CID 25771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
1,4-Bis(trimethylsilyl)tetrafluorobenzene CAS number
An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a fluorinated aromatic compound, is a versatile reagent and building block in modern chemistry. Its unique structure, featuring two trimethylsilyl (TMS) groups attached to a tetrafluorobenzene ring, imparts enhanced stability and specific reactivity, making it valuable in organic synthesis, materials science, and medicinal chemistry. The presence of both silicon and fluorine atoms allows for its use in specialized applications, including as a reference standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications relevant to research and development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[2] Its key identifiers and physical properties are summarized in the tables below.
Compound Identification
| Identifier | Value |
| CAS Number | 16956-91-5[1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₈F₄Si₂[1][2][3][4][5] |
| Molecular Weight | 294.44 g/mol [3][5] |
| IUPAC Name | trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane[2][3][4][5] |
| InChI Key | RIGHSQASRZUCPK-UHFFFAOYSA-N[1][2][3][5] |
| Canonical SMILES | C--INVALID-LINK--(C)C1=C(F)C(F)=C(--INVALID-LINK--(C)C)C(F)=C1F[2][4] |
Physicochemical Data
| Property | Value |
| Appearance | White crystals or powder[2] |
| Melting Point | 51.0-57.0 °C[2] or 53-55 °C[5] |
| Purity | ≥97.5% (GC)[2] or 98%[3][4][5] |
| Crystal Structure | Monoclinic, space group P2₁/c[1][6] |
Crystallographic Data
The crystal structure is characterized by a herringbone arrangement in the ac-plane, stabilized by van der Waals interactions.[1][6]
| Bond / Parameter | Bond Length (Å) |
| C–C (aromatic) | 1.37–1.39[1] |
| C–Si | 1.85–1.89[1] |
| C–F | 1.34–1.36[1] |
| Carene–Si | 1.9077 (15) - 1.9101 (15)[6] |
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been reported. The choice of method may depend on the availability of starting materials and desired scale.
Method 1: From 1,2,4,5-Tetrafluorobenzene
This was the first reported synthesis.[6] It involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium, followed by quenching with trimethylsilyl chloride.[1][6]
Detailed Protocol:
-
Dissolve 1,2,4,5-tetrafluorobenzene in an anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically -78 °C).
-
Add n-butyl lithium dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified period to allow for the formation of the dilithiated intermediate.
-
Add trimethylsilyl chloride to the reaction mixture.
-
Allow the mixture to warm to room temperature slowly.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or sublimation to yield this compound.
Method 2: From Poly(cadmium-2,3,5,6-tetrafluorobenzene)
This alternative route utilizes a cadmium-containing polymer as the starting material.[1][6]
Detailed Protocol: [6]
-
Synthesize the starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), via thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum.
-
Inside a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene).
-
Under the protection of dry nitrogen, add 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride.
-
Seal the tube, and shake and heat it inside an oven.
-
Increase the temperature stepwise over 30 hours to 222 °C.
-
Continue heating from 230 °C to 250 °C over 26 hours.
-
Cool the Carius tube stepwise to -78 °C before opening it under nitrogen protection.
-
Isolate and purify the product, this compound.
Method 3: From 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
This method involves a phosphine-mediated silylation reaction.[1]
Detailed Protocol: [1]
-
In a suitable reaction vessel, dissolve 1,4-Dibromo-2,3,5,6-tetrafluorobenzene (C₆F₄Br₂) in anhydrous acetonitrile.
-
Cool the solution to -30 °C.
-
Add Tris(diethylamino)phosphine [P(NEt₂)₃] as a catalyst.
-
Add Trimethylsilyl chloride (ClSiMe₃) to the mixture.
-
The reaction proceeds via the activation of ClSiMe₃ by the phosphine catalyst, generating a silylphosphonium intermediate which then undergoes nucleophilic attack on the dibromotetrafluorobenzene, replacing the bromine atoms with TMS groups.
-
After the reaction is complete, purify the product via vacuum distillation to obtain a yield of approximately 59%.
Caption: Overview of synthetic pathways to this compound.
Applications in Research and Development
The unique chemical properties of this compound make it a valuable tool in several areas of research.
Organic and Organometallic Synthesis
This compound serves as a key intermediate in the synthesis of various organosilicon compounds and fluorinated aromatic ligands.[1] The trimethylsilyl groups can be substituted, allowing for regioselective functionalization of the tetrafluorobenzene ring.[1] This is particularly useful in creating precursors for pharmaceuticals and agrochemicals.[1]
¹⁹F Quantitative NMR (qNMR) Standard
Due to its high purity (≥98%) and stability, it is employed as a certified reference material (CRM) or secondary standard in ¹⁹F qNMR.[1] The presence of both fluorine and silicon nuclei allows for dual calibration for ¹⁹F and ¹H nuclei, which helps in reducing systematic errors during quantitative analysis.[1] For long-term reliability, it should be stored at 0–6 °C.[1]
Drug Development and Medicinal Chemistry
While the compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug development.
-
Antiproliferative Activity: Platinum complexes derived from this compound have been shown to induce apoptosis in cancer cells.[1] The mechanism involves the activation of mitochondrial pathways, leading to programmed cell death.
-
Antimalarial Potential: Derivatives of this compound have demonstrated inhibitory activity against Plasmodium falciparum spermidine synthase, an essential enzyme for the parasite's growth.[1] This suggests a promising avenue for the development of new antimalarial drugs.
Caption: Apoptosis induction by a derivative of this compound.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for advanced applications in science and technology. Its well-defined properties and versatile reactivity provide researchers and drug development professionals with a valuable platform for creating novel molecules and materials. From its role as a precise standard in analytical chemistry to its potential in generating next-generation anticancer and antimalarial agents, this compound continues to be an area of active and promising research.
References
- 1. This compound | 16956-91-5 | Benchchem [benchchem.com]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
This technical guide provides a comprehensive overview of the molecular structure of 1,4-Bis(trimethylsilyl)tetrafluorobenzene, catering to researchers, scientists, and professionals in drug development. The document collates crystallographic and spectroscopic data, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation.
Molecular and Crystal Structure
This compound, with the chemical formula C₁₂H₁₈F₄Si₂, is a fluorinated aromatic compound featuring two trimethylsilyl (TMS) groups at the 1 and 4 positions of a tetrafluorobenzene ring.[1] This substitution pattern imparts unique structural and electronic properties to the molecule.
Crystallographic analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c.[2] The asymmetric unit contains two independent molecules, each located on a center of symmetry.[2][3] This results in a herringbone packing motif in the crystal lattice.[2][3] The C-Si bond distances are notably longer than those in its non-fluorinated counterpart, 1,4-bis(trimethylsilyl)benzene.[2][3]
Crystallographic Data
| Parameter | Value[2] |
| Formula | C₁₂H₁₈F₄Si₂ |
| Molecular Weight | 294.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 19.8389 (4) Å |
| b | 6.35013 (10) Å |
| c | 12.3827 (2) Å |
| β | 107.407 (2)° |
| Volume | 1488.53 (5) ų |
| Z | 4 |
| Temperature | 199 K |
Selected Bond Lengths
| Bond | Length (Å)[2] |
| C(arene)-Si | Longer than 1.8817 (12) |
Spectroscopic Properties
The spectroscopic signature of this compound provides valuable insights into its molecular structure and electronic environment.
NMR Spectroscopy
| Nucleus | Chemical Shift (ppm)[2] |
| ¹H | -0.39 |
| ¹⁹F | -124.2 |
Mass Spectrometry
The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 294.[2] Prominent fragment ions are observed at m/z 81 (CH₃SiF₂⁺), 77 ((CH₃)₂SiF⁺), and 73 ((CH₃)₃Si⁺), with intensities higher than the parent ion.[2]
Infrared (IR) Spectroscopy
The neat IR spectrum displays characteristic absorption bands.[2]
| Wavenumber (cm⁻¹) | Intensity[2] |
| 2946 | Medium |
| 2889 | Medium |
| 1575 | Weak |
| 1487 | Weak |
| 1400 | Strong, Broad |
| 1240 | Strong |
| 1214 | Strong |
| 921 | Strong |
| 830 | Strong, Broad |
| 748 | Strong |
Experimental Protocols
Synthesis of this compound
The first reported synthesis of the title compound was in 1967.[2] An alternative method involves the reaction of poly(cadmium-2,3,5,6-tetrafluorobenzene) with trimethylsilyl chloride.[2]
Method 1: From 1,2,4,5-Tetrafluorobenzene[1][2]
This synthesis involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium, followed by the addition of trimethylsilyl chloride.[1][2]
Method 2: From Poly(cadmium-2,3,5,6-tetrafluorobenzene)[2]
Materials:
-
Poly(cadmium-2,3,5,6-tetrafluorobenzene), [1,4-Cd—C₆F₄]ₙ
-
(CH₃)₃SiCl, freshly distilled
Procedure:
-
Inside a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene).[2]
-
Under a dry nitrogen atmosphere, add 6.55 g (60.3 mmol) of freshly distilled (CH₃)₃SiCl to the tube.[2]
-
Seal the tube, shake it, and place it in an oven for heating.[2]
-
Increase the temperature stepwise over 30 hours to 222°C.[2]
-
Continue heating from 230 to 250°C over 26 hours. A color change to light grey and a reduction in the liquid phase should be observed.[2]
-
Cool the Carius tube stepwise to -78°C before opening it under a nitrogen atmosphere.[2]
-
The product can be purified by sublimation to yield colorless crystals.[2]
References
1,4-Bis(trimethylsilyl)tetrafluorobenzene chemical formula
An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. The document details its chemical and physical properties, synthesis protocols, key reactions, and significant applications, with a focus on its role in analytical chemistry and materials science.
Chemical and Physical Properties
This compound, with the CAS Number 16956-91-5, is a fluorinated aromatic compound.[1][2] Its chemical formula is C₁₂H₁₈F₄Si₂.[1][2][3] The molecule consists of a tetrafluorobenzene ring substituted with two trimethylsilyl (TMS) groups at the 1 and 4 positions.[1] This symmetrical structure is key to many of its applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane | [2][3] |
| Molecular Formula | C₁₂H₁₈F₄Si₂ | [1][2][3] |
| Molecular Weight | 294.44 g/mol | [2] |
| Appearance | White solid (crystals or powder) | [2][3] |
| Melting Point | 46°C to 57°C (reported values vary, e.g., 46°C, 51.0-57.0°C, 53-55°C) | [3][4][5] |
| Boiling Point | 156.5 ± 40.0 °C (Predicted) | [5] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [5] |
| Crystal Structure | Monoclinic, space group P2₁/c | [4] |
Synthesis and Reactivity
Synthesis Protocols
The first synthesis of this compound was reported in 1967.[1][4] Several synthetic routes have been developed since.
Protocol 1: From 1,2,4,5-Tetrafluorobenzene (Original Method)
This method involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium, followed by the addition of trimethylsilyl chloride.[1][4]
-
Reactants : 1,2,4,5-tetrafluorobenzene, n-butyl lithium, trimethylsilyl chloride.[1][4]
-
Procedure :
-
Dissolve 1,2,4,5-tetrafluorobenzene in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-butyl lithium to the cooled mixture. This step generates a lithiated intermediate.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified period.
-
Add trimethylsilyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or sublimation to obtain pure this compound.
-
Protocol 2: From Poly(cadmium-2,3,5,6-tetrafluorobenzene)
An alternative synthesis route utilizes poly(cadmium-2,3,5,6-tetrafluorobenzene) as a starting material.[4]
-
Reactants : Poly(cadmium-2,3,5,6-tetrafluorobenzene), trimethylsilyl chloride.[4]
-
Procedure :
-
Synthesize the starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), via thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum.[4]
-
Place the poly(cadmium-2,3,5,6-tetrafluorobenzene) in a sealed glass tube.[4]
-
Add freshly distilled trimethylsilyl chloride to the tube under a dry nitrogen atmosphere.[4]
-
Seal the tube and heat it in an oven, gradually increasing the temperature to 222°C over 30 hours.[4]
-
After the reaction, cool the tube and isolate the product. Purification is achieved via sublimation to yield colorless crystals.[4]
-
Chemical Reactivity
This compound exhibits reactivity characteristic of both the fluorinated aromatic ring and the trimethylsilyl groups.
-
Substitution Reactions : The trimethylsilyl groups are susceptible to substitution and can be replaced by other functional groups.[1] This allows for the synthesis of various derivatives.
-
Nucleophilic Substitution : The electron-withdrawing fluorine atoms on the benzene ring influence its reactivity in nucleophilic substitution reactions.[1]
-
Deprotection : The silyl groups can be removed under mild acidic conditions, which is a useful feature in multi-step syntheses, such as in the preparation of fluorinated aromatic ligands.[1]
Applications
The unique structural and chemical properties of this compound make it valuable in several scientific fields.
-
Quantitative NMR (qNMR) : Due to its high purity, stability, and symmetrical structure, it serves as a certified reference material (CRM) for ¹⁹F and ¹H qNMR.[1][6] Its distinct signals in both ¹⁹F and ¹H spectra allow for dual calibration, which helps in reducing systematic errors during analysis.[1]
-
Organometallic Synthesis : It is used as a precursor in the synthesis of various organometallic compounds.[1] The trimethylsilyl groups can be readily displaced, providing a pathway to new fluorinated aromatic structures.
-
Materials Science : Derivatives of this compound, such as those incorporating thiophene groups, have shown potential in the development of flexible organic electronics and mechanoresponsive materials.[1] The substitution of the TMS groups allows for the tuning of mechanical and electronic properties.[1]
Structural and Spectroscopic Characterization
Detailed analysis has provided a clear understanding of the molecular structure and spectroscopic behavior of this compound.
Table 2: Spectroscopic Data
| Technique | Observed Data | Source(s) |
| ¹H NMR | δ -0.39 ppm (in CCl₄) | [4] |
| ¹⁹F NMR | δ -124.2 ppm (in CCl₄); ~ -138 ppm | [1][4] |
| Mass Spec. (EI) | M⁺ at m/z 294; Major fragments at 81 (CH₃SiF₂), 77 ((CH₃)₂SiF), 73 ((CH₃)₃Si) | [4] |
| Infrared (IR) | 2946, 2889, 1400, 1240, 1214, 921, 830, 748 cm⁻¹ (major peaks) | [4] |
Crystal Structure
X-ray crystallography has revealed that this compound crystallizes in the monoclinic space group P2₁/c.[4] The molecules adopt a herringbone arrangement in the crystal lattice, which is stabilized by van der Waals interactions between the methyl groups of adjacent molecules.[1][4] The C-Si bond lengths are reported to be slightly longer than those in the non-fluorinated analog, 1,4-bis(trimethylsilyl)benzene.[4]
References
- 1. This compound | 16956-91-5 | Benchchem [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 16956-91-5 [amp.chemicalbook.com]
- 6. 16956-91-5・定量NMR用標準物質(1H,19F)(1,4-ビス(トリメチルシリル)-2,3,5,6-テトラフルオロベンゼン) ・1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene for Quantitative NMR(1H,19F)・639-44151【詳細情報】|【分析】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Physical Properties of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trimethylsilyl)tetrafluorobenzene is a fluorinated organosilicon compound with increasing significance in materials science and pharmaceutical research. Its unique electronic properties, thermal stability, and potential as a building block for more complex molecules make it a compound of interest. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in the realm of drug development.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[1][2] The key physical and chemical properties are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as the boiling point and density, are currently based on predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈F₄Si₂ | [1][3] |
| Molecular Weight | 294.44 g/mol | [2][4] |
| Melting Point | 51-57 °C | [1][4] |
| Boiling Point | 156.5 ± 40.0 °C (Predicted) | [5] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [5] |
| Appearance | White crystals or powder | [1] |
| Solubility | Soluble in tetrahydrofuran (THF) and dichloromethane | [3] |
| CAS Number | 16956-91-5 | [2][4] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium and subsequent quenching with trimethylsilyl chloride.[3] A detailed experimental protocol for a related synthesis is described below.[6]
Materials:
-
Poly(cadmium-2,3,5,6-tetrafluorobenzene)
-
Trimethylsilyl chloride (freshly distilled)
-
Petrol ether (60-70 °C fraction)
-
Duran-glass Carius tube
-
Schlenk line and inert atmosphere (e.g., nitrogen or argon)
-
Heating oven
-
High-vacuum line
-
Water-cooled sublimation finger
Procedure:
-
Inside a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene).
-
Under a protective nitrogen atmosphere, add 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride to the Carius tube.
-
Seal the tube and place it in an oven.
-
Increase the temperature stepwise over 30 hours to 222 °C.
-
Continue heating from 230 to 250 °C over 26 hours.
-
Cool the Carius tube stepwise to -78 °C before carefully opening it under a nitrogen atmosphere.
-
Recover unreacted trimethylsilyl chloride by condensation under high vacuum at 0 °C.
-
Extract the solid residue with boiling petrol ether (60-70 °C fraction).
-
Remove the solvent from the extract to obtain a slightly brownish oil.
-
Purify the oil by sublimation under high vacuum to yield colorless crystals of this compound.
Determination of Physical Properties
Standard laboratory procedures can be employed to determine the physical properties of this compound.
Melting Point Determination:
The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is observed and recorded.
Boiling Point Determination (for reference):
While this compound is a solid at standard conditions, a predicted boiling point is available. Experimental determination would require heating the substance to its boiling point and measuring the temperature at which the vapor pressure equals the atmospheric pressure. This can be done using distillation or reflux methods, though care must be taken due to the high temperature.
Density Determination:
The density of the solid can be determined by measuring the mass of a sample and its volume. For an irregularly shaped solid, the volume can be determined by fluid displacement using a liquid in which the compound is insoluble.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 16956-91-5 | Benchchem [benchchem.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | 16956-91-5 [amp.chemicalbook.com]
- 6. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,4-Bis(trimethylsilyl)tetrafluorobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data available for 1,4-bis(trimethylsilyl)tetrafluorobenzene, a key organosilicon compound with applications in materials science and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for this compound.
Summary of Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Coupling Constant (J) Hz | Reference |
| ¹H | -0.39 | 20% CCl₄ | Singlet | Not Applicable | [1] |
| ¹³C | No data available | - | - | - | |
| ¹⁹F | -124.2 | 20% CCl₄ | Singlet | Not Applicable | [1] |
| ²⁹Si | No data available | - | - | - |
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Method | Key Fragments (m/z) | Relative Intensity | Reference |
| Mass Spectrometry | Electron Ionization (EI, 73 eV) | 294 [M]⁺ | Low | [1] |
| 81 [CH₃SiF₂]⁺ | High | [1] | ||
| 77 [(CH₃)₂SiF]⁺ | High | [1] | ||
| 73 [(CH₃)₃Si]⁺ | High | [1] |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 2946 | Medium | C-H stretch | [1] |
| 2889 | Medium | C-H stretch | [1] |
| 1575 | Weak | C=C stretch (aromatic) | [1] |
| 1487 | Weak | C=C stretch (aromatic) | [1] |
| 1400 | Strong, Broad | Si-CH₃ deformation | [1] |
| 1343 | Weak | - | [1] |
| 1334 | Weak | - | [1] |
| 1286 | Weak | - | [1] |
| 1240 | Strong | Si-CH₃ symmetric deformation | [1] |
| 1214 | Strong | - | [1] |
| 1183 | Medium | - | [1] |
| 1035 | Weak | - | [1] |
| 921 | Strong | C-F stretch | [1] |
| 830 | Strong, Broad | Si-C stretch | [1] |
| 748 | Strong | - | [1] |
| 684 | Medium | - | [1] |
| 613 | Medium | - | [1] |
| 566 | Weak | - | [1] |
| 432 | Weak | - | [1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
No specific UV-Vis spectroscopic data for this compound has been identified in the reviewed literature. For comparative purposes, the non-fluorinated analog, 1,4-bis(trimethylsilyl)benzene, exhibits UV absorption maxima.
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not extensively described in the available literature. Therefore, generalized protocols suitable for the analysis of this and similar organosilicon compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Parameters: Utilize a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹⁹F NMR Spectroscopy:
-
Sample Preparation: Prepare the sample as described for ¹H NMR. An external reference standard such as CFCl₃ (0 ppm) can be used.
-
Instrument Parameters: Use a spectrometer equipped with a fluorine probe.
-
Data Acquisition: Acquire the spectrum with proton decoupling to simplify the fluorine signals.
-
-
¹³C and ²⁹Si NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg) in a suitable deuterated solvent is recommended due to the lower natural abundance and sensitivity of these nuclei.
-
Instrument Parameters: Employ a high-field NMR spectrometer. For ²⁹Si NMR, the use of polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can significantly enhance signal intensity.
-
Data Acquisition: Longer acquisition times and a greater number of scans are typically required.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a neat sample, as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
Unveiling the Solid-State Architecture of 1,4-Bis(trimethylsilyl)tetrafluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,4-Bis(trimethylsilyl)tetrafluorobenzene, a fluorinated aromatic compound with applications in organic synthesis and materials science. This document outlines the key crystallographic parameters, experimental methodologies for its synthesis and characterization, and a detailed examination of its molecular and supramolecular arrangement.
Core Crystallographic Data
The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its key structural parameters are summarized below for efficient comparison and reference.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₈F₄Si₂ |
| Molecular Weight | 294.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 19.8389 (4) Å |
| b | 6.35013 (10) Å |
| c | 12.3827 (2) Å |
| β | 107.407 (2)° |
| Volume | 1488.53 (5) ų |
| Z | 4 |
| Temperature | 199 K |
| Radiation | Mo Kα |
Molecular and Crystal Packing Insights
The asymmetric unit of this compound contains two independent molecules, with each molecule situated on a center of symmetry.[1][2] The carbon-carbon, methyl-silicon, and carbon-fluorine bond lengths are all within the expected ranges.[1] Notably, the arene-silicon bond distances are slightly elongated when compared to the non-fluorinated analog, 1,4-bis(trimethylsilyl)benzene.[1]
The packing of the molecules within the crystal lattice results in a distinct herringbone motif when viewed along the ac plane.[1][2] This arrangement is stabilized by van der Waals interactions between the methyl groups of adjacent molecules.[1]
Experimental Protocols
Synthesis of this compound
A documented synthesis of the title compound involves the reaction of poly(cadmium-2,3,5,6-tetrafluorobenzene) with trimethylsilyl chloride.[1]
Materials:
-
poly(cadmium-2,3,5,6-tetrafluorobenzene), [1,4-Cd—C₆F₄]ₙ
-
(CH₃)₃SiCl, freshly distilled
Procedure:
-
Inside a glove box, 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene) is placed into a Duran-glass Carius tube.[1]
-
Under the protection of dry nitrogen, 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride is added to the tube.[1]
-
The Carius tube is sealed, shaken, and heated in an oven.[1]
-
The temperature is incrementally increased to 222°C over a period of 30 hours.[1]
-
Further heating is carried out from 230°C to 250°C over 26 hours.[1]
-
The Carius tube is then cooled stepwise to -78°C before being opened under a nitrogen atmosphere.[1]
An earlier reported synthesis from 1967 utilized 1,2,4,5-tetrafluorobenzene, n-butyl lithium, and trimethylsilyl chloride as starting materials.[1]
Crystal Structure Determination
The determination of the crystal structure was accomplished through single-crystal X-ray diffraction.
Data Collection and Refinement:
-
Diffractometer: Oxford Xcalibur Eos[1]
-
Data Collection Software: CrysAlis PRO[1]
-
Cell Refinement Software: CrysAlis PRO[1]
-
Data Reduction Software: CrysAlis PRO[1]
-
Structure Solution Software: SHELXS97[1]
-
Structure Refinement Software: SHELXL97[1]
-
Molecular Graphics Software: DIAMOND[1]
-
Publication Software: publCIF[1]
Logical Workflow
The following diagram illustrates the logical workflow from the synthesis of the compound to the final analysis and publication of its crystal structure.
Caption: Workflow from synthesis to crystal structure publication.
References
An In-depth Technical Guide on the Thermal Stability of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the known and inferred thermal stability of 1,4-Bis(trimethylsilyl)tetrafluorobenzene. It is important to note that detailed experimental studies, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), specifically for this compound are not extensively available in the public domain. The experimental protocols and decomposition pathways described herein are based on standard analytical methodologies and established principles of organosilicon chemistry.
Introduction
This compound is a fluorinated aromatic compound featuring two trimethylsilyl (TMS) groups at the 1,4-positions of a tetrafluorobenzene ring.[1] Its unique structure makes it a subject of interest in materials science and as a synthetic intermediate.[1] Understanding the thermal stability of this compound is crucial for its synthesis, purification, storage, and application in processes that may involve elevated temperatures. While specific data is limited, existing literature provides insights into its thermal tolerance. For instance, synthesis procedures for this compound have been described that involve heating the compound to temperatures as high as 250°C, indicating a significant degree of thermal stability.[2] Furthermore, some sources state that the compound is stable up to 270°C.[1]
Physicochemical and Thermal Properties
The following table summarizes the key physical and reported thermal properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈F₄Si₂ | [1] |
| Molecular Weight | 294.44 g/mol | [2][3] |
| CAS Number | 16956-91-5 | [1][3] |
| Melting Point | 53-55°C | [1] |
| Reported Thermal Stability | Stable up to 270°C | [1] |
| Synthesis Temperature | Heated up to 250°C during synthesis | [2] |
Experimental Protocols for Thermal Stability Assessment
To rigorously determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A high-precision TGA instrument.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature from 30°C to a final temperature well above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which is obtained from the peak of the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.
Apparatus: A DSC instrument.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset and peak maximum temperatures provide information about the thermal events.
Visualized Experimental Workflow
The following diagram illustrates a standard workflow for assessing the thermal stability of a chemical compound like this compound.
References
An In-depth Technical Guide to the Reactivity of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trimethylsilyl)tetrafluorobenzene is a versatile fluorinated aromatic compound that serves as a valuable building block in organic synthesis, materials science, and medicinal chemistry. The presence of two trimethylsilyl groups on the electron-deficient tetrafluorobenzene ring imparts unique reactivity, allowing for selective functionalization through a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its applications in the development of novel molecules.
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported, offering different approaches to this key intermediate.
Method 1: From 1,2,4,5-Tetrafluorobenzene
The first reported synthesis in 1967 involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium and trimethylsilyl chloride.[1]
Method 2: From Poly(cadmium-2,3,5,6-tetrafluorobenzene)
An alternative route utilizes poly(cadmium-2,3,5,6-tetrafluorobenzene) and trimethylsilyl chloride under vacuum conditions.[1] This method has been reported to produce the target compound in approximately 80% yield.[1]
Experimental Protocol: Synthesis from Poly(cadmium-2,3,5,6-tetrafluorobenzene)[1]
-
Reactant Preparation: The starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene), is synthesized via the thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum.
-
Reaction Setup: In a glove box, 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene) is placed in a Duran-glass Carius tube.
-
Reagent Addition: Freshly distilled trimethylsilyl chloride (6.55 g, 60.3 mmol) is added to the Carius tube under a dry nitrogen atmosphere.
-
Reaction Conditions: The sealed tube is shaken and heated in an oven. The temperature is incrementally increased to 222°C over 30 hours. Further heating from 230 to 250°C for 26 hours is then carried out.
-
Work-up and Purification: The Carius tube is cooled to -78°C before being opened under nitrogen. The product is collected by sublimation onto a water-cooled finger, yielding colorless crystals.
Synthesis Workflow
Caption: Synthetic routes to this compound.
Spectroscopic Data
The structural characterization of this compound is well-documented.
| Spectroscopic Data | Values |
| ¹H NMR (CCl₄) | δ -0.39 ppm |
| ¹⁹F NMR (CCl₄) | δ -124.2 ppm |
| Mass Spec. (EI) | M⁺ 294; major fragments at m/z 81 (CH₃SiF₂), 77 ((CH₃)₂SiF), 73 ((CH₃)₃Si) |
| Infrared (neat) | 2946, 2889, 1575, 1487, 1400, 1343, 1334, 1286, 1240, 1214, 1183, 1035, 921, 830, 748, 684, 613, 566, 432 cm⁻¹ |
Spectroscopic data sourced from[1]
Reactivity
The reactivity of this compound is dominated by the interplay between the electron-withdrawing tetrafluorobenzene core and the versatile trimethylsilyl groups, which can be readily cleaved or participate in substitution reactions. This allows for three main classes of reactions: electrophilic substitution (desilylation), nucleophilic substitution, and photochemical reactions.
Electrophilic Substitution (Desilylation)
The trimethylsilyl groups are susceptible to cleavage by electrophiles, a reaction known as protodesilylation or, more broadly, electrophilic substitution at the silyl-bearing carbon. This reactivity provides a powerful method for the regioselective introduction of a wide range of functional groups onto the tetrafluorobenzene ring.
Caption: General mechanism for electrophilic desilylation.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the tetrafluorobenzene ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. The presence of the trimethylsilyl groups can influence the regioselectivity of this reaction. More commonly, the trimethylsilyl groups are first replaced by a more reactive group, such as a halogen, which then undergoes nucleophilic substitution. A key reaction in this class is the interaction with organolithium reagents.
Treatment of this compound with organolithium reagents, such as n-butyllithium, can lead to the substitution of a trimethylsilyl group or a fluorine atom, depending on the reaction conditions. For instance, the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium is a key step in one of the syntheses of the title compound.[1]
Photochemical Reactions
This compound can participate in photochemical reactions, often initiated by ultraviolet irradiation. These reactions can lead to the formation of unique and complex molecular architectures. While specific examples for this exact compound are not extensively detailed in the readily available literature, related fluorinated aromatic compounds are known to undergo photochemical cycloaddition reactions.
Applications in Synthesis
The reactivity profile of this compound makes it a valuable precursor for a variety of functionalized fluorinated molecules.
Synthesis of 1,4-Disubstituted-tetrafluorobenzenes
A primary application is the synthesis of 1,4-disubstituted-2,3,5,6-tetrafluorobenzenes. This is typically achieved through a two-step process involving the sequential electrophilic substitution of the two trimethylsilyl groups. This allows for the synthesis of both symmetrical and unsymmetrical derivatives.
Caption: Stepwise functionalization of the tetrafluorobenzene core.
Conclusion
This compound is a key synthetic intermediate that offers multiple avenues for the construction of complex fluorinated aromatic molecules. Its well-defined synthesis and the predictable reactivity of the trimethylsilyl groups make it an attractive starting material for applications in drug discovery, materials science, and agrochemicals. The ability to perform selective sequential electrophilic substitutions opens the door to a vast array of novel 1,4-disubstituted tetrafluorobenzene derivatives with tailored properties. Further exploration of its nucleophilic and photochemical reactivity is likely to uncover even more synthetic possibilities.
References
An In-depth Technical Guide on the Electron-Withdrawing Effects of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(trimethylsilyl)tetrafluorobenzene, denoted as 1,4-(Me₃Si)₂–C₆F₄, is a unique organosilicon compound characterized by a highly electron-deficient aromatic core. This deficiency is induced by four strongly electronegative fluorine atoms. The presence of two trimethylsilyl (TMS) groups in a para-arrangement further modulates its electronic properties, reactivity, and structural characteristics. This document provides a comprehensive analysis of the electron-withdrawing effects of this molecule, supported by quantitative data, detailed experimental protocols, and logical diagrams. It explores its synthesis, structural features, electronic character, and applications as a versatile precursor in materials science and a reference standard in analytical chemistry.
Introduction
The electronic nature of an aromatic ring is a critical determinant of its reactivity and physical properties. Electron-withdrawing groups (EWGs) decrease the electron density of the π-system, rendering the ring susceptible to nucleophilic attack and influencing the acidity of adjacent functional groups. In this compound, the powerful inductive effect of four fluorine atoms creates a profoundly electrophilic tetrafluorobenzene ring. The trimethylsilyl (-SiMe₃) groups, while often considered weakly donating or neutral in other contexts, exhibit unique electronic behavior when directly attached to a π-system, contributing to the overall electronic profile of the molecule through a combination of inductive and conjugative effects. Understanding these combined effects is crucial for its application in organic synthesis, polymer chemistry, and drug design.
Synthesis and Molecular Structure
The synthesis of this compound has been achieved through several routes since its first preparation in 1967.[1][2] The choice of method depends on the available starting materials and desired scale.
Synthesis Pathways
Two primary synthetic strategies are outlined below:
-
Lithiation of Tetrafluorobenzene: The original method involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by quenching with trimethylsilyl chloride.[1]
-
From a Cadmium Reagent: An alternative route utilizes poly(cadmium-2,3,5,6-tetrafluorobenzene) as a precursor, which reacts with trimethylsilyl chloride under heat.[1][2]
dot
Caption: Synthetic routes to this compound.
Molecular and Crystal Structure
X-ray crystallography reveals that this compound crystallizes in the monoclinic space group P2₁/c.[1] The molecule possesses a center of symmetry. A key structural feature is the elongation of the C(arene)-Si bonds compared to its non-fluorinated analog, 1,4-bis(trimethylsilyl)benzene.[1] This elongation is indicative of the strong electron-withdrawing nature of the tetrafluorophenyl ring, which influences the bonding characteristics of the silyl groups. The molecules pack in a herringbone arrangement, stabilized by van der Waals interactions.[1]
dot
Caption: Structure of this compound.
Analysis of Electron-Withdrawing Effects
The electronic character of this compound is dominated by two main factors: the inductive effect of the fluorine atoms and the combined inductive/conjugative effects of the trimethylsilyl groups.
dot
Caption: Factors contributing to the electron-withdrawing nature.
The Tetrafluorobenzene Core
Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). With four fluorine atoms, the C₆F₄ core is significantly electron-deficient, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.
The Trimethylsilyl Groups
The electronic effect of a trimethylsilyl group directly attached to an aromatic ring is complex.
-
Inductive Effect: Silicon is less electronegative than carbon, which would suggest a weak electron-donating inductive effect. However, when attached to a highly electronegative ring, the overall inductive influence can be withdrawing.
-
Conjugative Effect (σ-π Conjugation): The Si-C σ-orbital can overlap with the π-system of the benzene ring. This interaction, sometimes referred to as "inverse hyperconjugation," allows the silyl group to act as a π-electron acceptor.[3] This effect is a key contributor to its electron-withdrawing character in this context.
Quantitative evidence for these effects comes from Hammett constants, which measure the electronic influence of substituents on a reaction center.
Quantitative Data
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ (meta) | σ (para) | Data Interpretation |
| -F | 0.34[4] | 0.06[4] | Strongly inductively withdrawing (-I), weakly π-donating (+R) at para. |
| -Si(CH₃)₃ | -0.04[4][5] | -0.07[4][5] | Weakly electron-donating overall in standard benzoic acid systems. |
| -CF₃ | 0.43[4][5] | 0.54[4][5] | Strongly withdrawing by induction and resonance. |
Note: The negative Hammett values for -Si(CH₃)₃ are derived from standard benzoic acid ionization and may not fully capture the group's π-accepting nature when attached to a highly electron-deficient ring. The π-acceptor behavior of silyl groups is more pronounced in radical anions or highly electron-poor systems.[3] The combined effect of four fluorine atoms far outweighs the weak effect of the TMS groups, establishing the ring's profound electron deficiency. The properties of the trifluoromethyl (-CF₃) substituted analog, which has even stronger electron-withdrawing effects, confirm this trend.[2]
Table 2: Crystallographic Data for 1,4-(Me₃Si)₂–C₆F₄
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 19.8389 (4) | [1] |
| b (Å) | 6.35013 (10) | [1] |
| c (Å) | 12.3827 (2) | [1] |
| β (°) | 107.407 (2) | [1] |
| C(arene)-Si Bond Length (Å) | 1.9077 (15) - 1.9101 (15) | [1] |
| C(arene)-Si (non-fluorinated analog) (Å) | 1.8817 (12) | [1] |
The longer C-Si bond in the fluorinated compound compared to its non-fluorinated counterpart reflects the reduced electron density in the aromatic ring, which weakens the bond.[1]
Experimental Protocols
Synthesis via Cadmium Reagent[1]
-
Precursor Synthesis: The starting material, poly(cadmium-2,3,5,6-tetrafluorobenzene) [1,4-Cd—C₆F₄]n, is synthesized via thermolysis of Cd(1,4-O₂C—C₆F₄) at 270 °C under vacuum.
-
Reaction Setup: In a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of [1,4-Cd—C₆F₄]n.
-
Reagent Addition: Add 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride ((CH₃)₃SiCl) under a dry nitrogen atmosphere.
-
Reaction Conditions: Seal the tube, shake, and heat in an oven. The temperature is increased stepwise over 30 hours to 222 °C.
-
Workup and Purification: After cooling, the product is isolated from the reaction mixture. Purification is typically achieved by recrystallization or sublimation.
Synthesis via Lithiation[1][2]
-
Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,2,4,5-tetrafluorobenzene in a suitable anhydrous ether solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C).
-
Lithiation: Add n-butyl lithium (2 equivalents) dropwise via syringe, maintaining the low temperature. Stir the reaction mixture for a specified period to ensure complete lithiation.
-
Silylation: Add trimethylsilyl chloride (2.2 equivalents) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
X-ray Crystallography[1]
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation of a solvent or by sublimation.
-
Data Collection: Mount a selected crystal on a diffractometer (e.g., Oxford Xcalibur Eos). Collect diffraction data at a low temperature (e.g., 199 K) using Mo Kα radiation.
-
Structure Solution and Refinement: Process the collected data using appropriate software (e.g., CrysAlis PRO). Solve the structure using direct methods (e.g., SHELXS97) and refine the structure by full-matrix least-squares on F² (e.g., SHELXL97).
Applications in Research and Development
The unique electronic and structural properties of this compound make it a valuable molecule for various applications:
-
Precursor in Organometallic and Materials Chemistry: The TMS groups can be selectively cleaved under mild acidic conditions, providing reactive sites for further functionalization.[2] This makes it a key building block for creating complex fluorinated aromatic ligands, polymers, and materials for flexible organic electronics.[2]
-
¹⁹F qNMR Standard: Its chemical inertness, high purity, and symmetrical structure with a distinct ¹⁹F NMR signal make it an ideal certified reference material (CRM) for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2]
-
Drug Development Research: While the molecule itself is not a drug, its derivatives have been investigated for biological activity. For example, related platinum complexes have shown antiproliferative activity, and other derivatives have demonstrated potential as antimalarial agents by inhibiting Plasmodium falciparum spermidine synthase.[2] The electron-deficient ring can participate in specific interactions with biological targets.
Conclusion
This compound is a molecule defined by its pronounced electron-withdrawing character. This property is overwhelmingly dictated by the strong inductive effects of the four fluorine atoms on the benzene ring. The trimethylsilyl groups play a secondary, modulating role, contributing a weak inductive effect and a more significant π-accepting conjugative effect. This combination of features results in a stable, yet reactive, building block with elongated C-Si bonds and a highly electrophilic aromatic core. The detailed understanding of its synthesis, structure, and electronic properties, as outlined in this guide, enables its effective use by researchers in the synthesis of advanced materials, as a reliable analytical standard, and as a scaffold for the exploration of new bioactive compounds.
References
Methodological & Application
Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene from 1,2,4,5-Tetrafluorobenzene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene, a valuable fluorinated aromatic compound with applications in organic synthesis and materials science. The synthesis is based on the double silylation of 1,2,4,5-tetrafluorobenzene using n-butyllithium and trimethylsilyl chloride. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of various organic and organometallic compounds. The presence of the tetrafluorobenzene ring imparts unique electronic properties and thermal stability, while the trimethylsilyl groups provide reactive sites for further functionalization. The first synthesis of this compound was reported in 1967, involving the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium and trimethylsilyl chloride.[1] This method remains a common and effective route for its preparation.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,2,4,5-Tetrafluorobenzene | |
| Reagents | n-Butyllithium, Trimethylsilyl chloride | [1] |
| Solvent | Diethyl ether | |
| Product | This compound | |
| Reported Yield | ~80% | [2] |
| Molecular Formula | C₁₂H₁₈F₄Si₂ | |
| Molecular Weight | 294.44 g/mol | |
| Appearance | Colorless crystals | [2] |
Experimental Protocol
This protocol details the synthesis of this compound from 1,2,4,5-tetrafluorobenzene.
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
n-Butyllithium (solution in hexanes)
-
Trimethylsilyl chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,2,4,5-tetrafluorobenzene in anhydrous diethyl ether to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the reaction mixture to a low temperature, typically between -70 °C and -60 °C, using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes to the cooled solution of 1,2,4,5-tetrafluorobenzene via the dropping funnel. Maintain the low temperature during the addition. The reaction is exothermic, so slow addition is crucial. Stir the mixture for a designated period at this temperature to ensure complete lithiation.
-
Silylation: Add trimethylsilyl chloride to the reaction mixture, again ensuring the temperature is maintained at a low level. After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., hexane) to yield colorless crystals of this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene using n-Butyl Lithium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene, a valuable intermediate in the synthesis of functionalized aromatic compounds. The procedure is based on the foundational work of Fearon and Gilman, involving the double lithiation of 1,2,4,5-tetrafluorobenzene with n-butyl lithium followed by quenching with trimethylsilyl chloride.[1]
Introduction
This compound is a key building block in organic synthesis, enabling the introduction of a tetrafluorophenylene moiety into various molecular architectures. The trimethylsilyl groups serve as versatile handles for further functionalization, for instance, through ipso-substitution reactions. This protocol details the preparation of the title compound, offering a reproducible method for obtaining this important synthetic intermediate.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound. While the original synthesis by Fearon and Gilman did not report detailed spectroscopic data, the information below is from a more recent synthesis and serves as a reference for product characterization.
| Parameter | Value | Reference |
| Yield | Not explicitly reported in the original communication. | Fearon & Gilman, 1967[1] |
| Melting Point | 91-94 °C | Sigma-Aldrich |
| ¹H NMR (CDCl₃) | δ 0.35 (s, 18H) | Not explicitly available, typical value for TMS protons |
| ¹³C NMR (CDCl₃) | Not readily available in searched literature. | |
| ¹⁹F NMR (CDCl₃) | Not readily available in searched literature. | |
| Mass Spec (MS) | m/z 294 (M+) | Not explicitly available, calculated molecular weight is 294.44 g/mol |
Experimental Protocol
This protocol is adapted from the general principles of organolithium chemistry and the reaction described by Fearon and Gilman.[1] Researchers should be proficient in handling air- and moisture-sensitive reagents.
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
n-Butyl lithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes for recrystallization
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flask equipped with a magnetic stir bar, rubber septum, and gas inlet
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere of argon or nitrogen.
-
Addition of Starting Material: Anhydrous diethyl ether or THF is added to the flask via syringe, followed by 1,2,4,5-tetrafluorobenzene. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: A solution of n-butyl lithium in hexanes (2.2 equivalents) is added dropwise to the stirred solution of 1,2,4,5-tetrafluorobenzene at -78 °C. The addition rate should be controlled to maintain the temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 2-3 hours.
-
Silylation: Freshly distilled trimethylsilyl chloride (2.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by recrystallization from hexanes to afford this compound as a white solid.
Reaction Scheme and Mechanism
The synthesis proceeds through a double directed ortho-lithiation of 1,2,4,5-tetrafluorobenzene by n-butyl lithium, followed by electrophilic quenching with trimethylsilyl chloride.
Figure 1: A high-level overview of the synthesis workflow.
The reaction mechanism is believed to proceed via a nucleophilic aromatic substitution pathway. The highly basic n-butyl lithium deprotonates the acidic protons on the tetrafluorobenzene ring, facilitated by the electron-withdrawing nature of the fluorine atoms. This forms a transient dilithio intermediate, which is then trapped by the electrophilic trimethylsilyl chloride.
References
Application Notes and Protocols: 1,4-Bis(trimethylsilyl)tetrafluorobenzene as a Precursor for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trimethylsilyl)tetrafluorobenzene is a versatile organosilicon compound that serves as a valuable precursor in the synthesis of a variety of advanced materials. Its unique structure, featuring a perfluorinated aromatic core and reactive trimethylsilyl (TMS) groups, allows for its application in the development of high-performance polymers and inorganic materials. The tetrafluorobenzene unit imparts desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials. The TMS groups offer a route for controlled polymerization and deposition processes. These application notes provide an overview of its utility and detailed protocols for the synthesis of advanced materials.
Key Applications
-
High-Performance Fluorinated Polymers: Serves as a monomer in the synthesis of fluorinated poly(arylene ether)s (FPAEs) and other related polymers. These materials are sought after for their low dielectric constants, high thermal stability, and excellent chemical resistance, making them suitable for applications in microelectronics and aerospace.
-
Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC): Can be utilized as a single-source precursor for the deposition of silicon carbide thin films. SiC is a wide-bandgap semiconductor with exceptional hardness, thermal conductivity, and resistance to harsh environments, making it ideal for high-power electronic devices, and protective coatings.
-
Organic Electronics: Derivatives of this compound are being explored for use in flexible organic electronics and mechanoresponsive materials. Modification of the TMS groups allows for the tuning of intermolecular interactions and mechanical properties.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Poly(arylene ether) (FPAE) via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of a high-molecular-weight fluorinated poly(arylene ether) using this compound and a bisphenol monomer. The trimethylsilyl groups are first cleaved in situ to generate the reactive phenoxide species.
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reactant Charging: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add this compound (1.0 eq), Bisphenol AF (1.0 eq), and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous DMAc and toluene (2:1 v/v) to the flask to achieve a solids concentration of approximately 20% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a slow nitrogen flow. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.
-
Polymerization: After removing the toluene through the Dean-Stark trap, increase the reaction temperature to 160-170 °C to initiate the polymerization. Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary.
-
Slowly pour the polymer solution into a vigorously stirred beaker of methanol (10 times the volume of the reaction mixture) to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any remaining salts and unreacted monomers.
-
-
Acid Wash: To ensure the removal of all inorganic salts, stir the polymer in a dilute aqueous HCl solution (e.g., 1 M) for 1 hour, followed by filtration and washing with deionized water until the filtrate is neutral.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Protocol 2: Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC) Thin Films
This protocol outlines a representative procedure for the deposition of SiC thin films on a silicon wafer using this compound as a single-source precursor in a low-pressure CVD (LPCVD) system.
Materials:
-
This compound
-
Silicon (100) wafers, cleaned
-
Argon (Ar), high purity
-
Hydrogen (H₂), high purity
Equipment:
-
Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a heated substrate holder
-
Vacuum pump system
-
Mass flow controllers (MFCs) for precursor and carrier gases
-
Temperature controller for the precursor bubbler
-
Pressure gauge
Procedure:
-
Substrate Preparation: Clean the silicon wafers using a standard RCA cleaning procedure to remove any organic and inorganic contaminants from the surface.
-
System Setup:
-
Place the cleaned silicon wafer on the substrate holder in the CVD reactor.
-
Evacuate the reactor to a base pressure of less than 1 x 10⁻⁶ Torr.
-
-
Precursor Handling:
-
Heat the this compound precursor in a stainless-steel bubbler to a constant temperature (e.g., 80-100 °C) to ensure a stable vapor pressure.
-
Use a carrier gas (e.g., Argon) flowing through the bubbler to transport the precursor vapor into the reactor. The flow rate of the carrier gas should be precisely controlled by an MFC.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 800-1100 °C).
-
Introduce the carrier gas containing the precursor vapor into the reactor. A co-flow of hydrogen gas may be used to facilitate the decomposition of the precursor and the formation of SiC.
-
Maintain a constant deposition pressure (e.g., 1-10 Torr) within the reactor.
-
The deposition time will vary depending on the desired film thickness (typically 30-120 minutes).
-
-
Post-Deposition:
-
After the deposition is complete, stop the precursor flow and cool down the substrate under a flow of argon or hydrogen.
-
Once the system has cooled to room temperature, vent the reactor and remove the coated substrate.
-
-
Characterization: The deposited SiC films can be characterized by techniques such as scanning electron microscopy (SEM) for surface morphology, X-ray diffraction (XRD) for crystal structure, and ellipsometry for thickness and refractive index.
Data Presentation
Representative Properties of Fluorinated Polymers
The following tables provide representative data for various fluorinated polymers, illustrating the typical properties that can be expected from materials synthesized using fluorinated precursors like this compound.
Table 1: Representative Mechanical Properties of Fluorinated Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Fluorinated Poly(arylene ether) | 80 - 120 | 5 - 15 | 2.0 - 3.5 |
| Perfluoroalkoxy Alkane (PFA) | 25 - 30 | 300 - 350 | 0.5 - 0.7 |
| Ethylene Tetrafluoroethylene (ETFE) | 40 - 50 | 200 - 300 | 1.0 - 1.5 |
Table 2: Representative Electrical Properties of Fluorinated Polymers
| Polymer Type | Dielectric Constant (1 MHz) | Dielectric Loss (1 MHz) | Volume Resistivity (Ω·cm) |
| Fluorinated Poly(arylene ether) | 2.5 - 3.0 | 0.001 - 0.005 | > 10¹⁶ |
| Polytetrafluoroethylene (PTFE) | 2.1 | < 0.0002 | > 10¹⁸ |
| Fluorinated Ethylene Propylene (FEP) | 2.1 | 0.0007 | > 10¹⁸ |
Visualizations
Synthesis of Fluorinated Poly(arylene ether)
Application Notes and Protocols: 1,4-Bis(trimethylsilyl)tetrafluorobenzene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trimethylsilyl)tetrafluorobenzene is a versatile building block in organic synthesis, particularly for the development of novel materials for organic electronics. Its tetrafluorinated benzene core imparts significant electron-accepting properties, making it an ideal component for n-type organic semiconductors. The trimethylsilyl groups serve as reactive sites for various cross-coupling reactions, enabling the facile incorporation of this electron-deficient unit into conjugated polymers and small molecules. This document provides an overview of its applications in organic electronics, including quantitative data on device performance and detailed experimental protocols for the synthesis of relevant materials and device fabrication.
The strong electron-withdrawing nature of the fluorine atoms in the this compound unit can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels of the resulting materials. This is a critical aspect in the design of n-type semiconductors for Organic Field-Effect Transistors (OFETs) and electron acceptors for Organic Photovoltaics (OPVs).
Applications in Organic Photovoltaics (OPVs)
The incorporation of a tetrafluorophenylene divinylene unit into non-fullerene acceptors (NFAs) has been shown to be an effective strategy for achieving high-efficiency organic solar cells. The electron-deficient nature of the tetrafluorobenzene core contributes to a lower LUMO energy level, facilitating efficient electron injection and transport.
One notable example is the non-fullerene acceptor FB-2IDTT-4Cl , which features a p-tetrafluorophenylene divinylene bridge. When blended with the electron donor polymer PBDB-T, this acceptor has demonstrated a power conversion efficiency (PCE) of up to 11.4% in an inverted OPV device architecture.[1] This performance is significantly higher than that of devices using comparable acceptors without the fluorinated bridge, highlighting the beneficial impact of the tetrafluorophenylene unit.[1]
Quantitative Data for OPV Devices
| Acceptor Material | Donor Material | Device Architecture | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] |
| FB-2IDTT-4Cl | PBDB-T | Inverted | 11.4 | Not Reported | Not Reported | Not Reported |
| ITIC-4Cl | PBDB-T | Inverted | 9.1 ± 0.5 | Not Reported | Not Reported | Not Reported |
| CNDTBT-IDTT-FINCN | PBDB-T | Inverted | 9.01 ± 0.13 | Not Reported | Not Reported | Not Reported |
Applications in Organic Field-Effect Transistors (OFETs)
While direct polymerization of this compound into high-performance semiconducting polymers for OFETs is an emerging area of research, the incorporation of tetrafluorobenzene units into conjugated polymer backbones is a known strategy to induce n-type behavior. The electron-withdrawing fluorine atoms can enhance electron injection and transport, leading to improved n-channel performance.
For instance, a modified poly(3-hexylthiophene) (P3HT) containing 1,4-dithienyl-2,3,5,6-tetrafluorobenzene units in the main chain has been investigated as an n-type semiconductor. This modification, however, was found to reduce the structural coplanarity and crystallinity of the polymer, resulting in a relatively modest electron mobility of 5x10⁻⁴ cm²/Vs. Further research is focused on optimizing the polymer structure to improve molecular ordering and, consequently, charge carrier mobility.
Experimental Protocols
Synthesis of Poly(tetrafluorophenylene-vinylene) via Gilch Polymerization (Conceptual Protocol)
This protocol describes a conceptual pathway for the synthesis of a poly(tetrafluorophenylene-vinylene) derivative, a class of polymers that can be synthesized using a Gilch polymerization reaction. This method is widely used for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives.
Materials:
-
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene (monomer)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Preparation: The synthesis of the dichloromethyl monomer is a prerequisite. This can be achieved through chloromethylation of tetrafluorobenzene, a reaction that requires careful handling of hazardous reagents.
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene monomer in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the monomer solution with vigorous stirring. The reaction mixture will typically develop a color, indicating the formation of the conjugated polymer.
-
Allow the reaction to stir at room temperature for several hours to ensure complete polymerization.
-
-
Work-up:
-
Quench the reaction by slowly adding methanol to the polymer solution. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with methanol and water to remove any remaining salts and oligomers.
-
Dry the polymer under vacuum to obtain the final product.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index, and by NMR and FTIR spectroscopy to confirm its chemical structure. The optical and electronic properties can be investigated using UV-Vis absorption and fluorescence spectroscopy, as well as cyclic voltammetry to determine the HOMO and LUMO energy levels.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Conceptual Polymerization Workflow
Caption: General workflow for synthesizing and testing polymers.
Signaling Pathway (Logical Flow) for n-type Semiconductor Design
Caption: Design strategy for n-type organic semiconductors.
References
Application Note: Deposition of Fluorinated Silicon-Carbon Thin Films using 1,4-Bis(trimethylsilyl)tetrafluorobenzene in Plasma-Assisted Chemical Vapor Deposition
Introduction
This application note details a potential methodology for the deposition of fluorinated silicon-carbon (Si-C-F) thin films using 1,4-bis(trimethylsilyl)tetrafluorobenzene as a novel precursor in plasma-assisted chemical vapor deposition (PECVD). While direct experimental data for this specific precursor is not extensively available in published literature, this document provides a projected protocol and expected material properties based on established PECVD principles for structurally similar organosilicon and fluorinated aromatic compounds. The unique molecular structure of this compound, featuring a fluorinated aromatic core and trimethylsilyl end-groups, suggests its utility in fabricating thin films with a combination of desirable properties, including low dielectric constant, high thermal stability, and chemical inertness. Such films are of significant interest for applications in microelectronics as interlayer dielectrics, protective coatings, and hydrophobic surfaces.
Precursor Specifications
-
Chemical Name: this compound
-
Molecular Weight: 318.43 g/mol [3]
-
Appearance: Solid[1]
-
Key Structural Features: The molecule consists of a tetrafluorinated benzene ring functionalized with two trimethylsilyl (TMS) groups at the para positions. This structure provides a source of silicon, carbon, and fluorine for the deposited film. The aromatic ring is expected to contribute to the thermal stability of the resulting polymer, while the fluorine and TMS groups can impart hydrophobicity and a low dielectric constant.
Experimental Protocols
The following protocols are projected based on typical PECVD processes for organosilicon and fluorinated precursors. Optimization of these parameters is recommended for specific applications and reactor configurations.
Substrate Preparation
-
Cleaning: Substrates (e.g., silicon wafers, glass slides) should be thoroughly cleaned to remove organic and particulate contamination. A recommended procedure includes:
-
Ultrasonic agitation in acetone for 15 minutes.
-
Ultrasonic agitation in isopropanol for 15 minutes.
-
Rinsing with deionized (DI) water.
-
Drying with a stream of high-purity nitrogen gas.
-
-
Surface Activation: To enhance film adhesion, an oxygen or argon plasma treatment of the substrate can be performed in-situ prior to deposition.
PECVD Deposition Parameters
The deposition is proposed to be carried out in a capacitively coupled plasma (CCP) reactor. The precursor, being a solid at room temperature, will require a heated delivery system to ensure a stable vapor flow into the deposition chamber.
| Parameter | Projected Range | Notes |
| Precursor Temperature | 80 - 120 °C | To achieve adequate vapor pressure. |
| Carrier Gas | Argon (Ar) | To facilitate precursor transport and sustain the plasma. |
| Carrier Gas Flow Rate | 10 - 50 sccm | To be optimized for desired deposition rate and film properties. |
| Process Pressure | 50 - 500 mTorr | Lower pressures can lead to more energetic ion bombardment. |
| RF Power | 20 - 100 W | Higher power generally increases precursor fragmentation and deposition rate. |
| Substrate Temperature | 100 - 400 °C | Affects film density, stress, and chemical bonding. |
| Deposition Time | 5 - 60 min | To achieve desired film thickness. |
Expected Film Properties & Characterization
Based on analogous fluorinated and silicon-containing films deposited by PECVD, the resulting Si-C-F films are anticipated to exhibit the following properties.
Quantitative Data Summary
| Property | Projected Value | Characterization Technique |
| Deposition Rate | 5 - 50 nm/min | Ellipsometry, Profilometry |
| Refractive Index (@ 633 nm) | 1.40 - 1.55 | Ellipsometry |
| Dielectric Constant (k) | 2.5 - 3.5 | Capacitance-Voltage (C-V) Measurements |
| Contact Angle (Water) | 90 - 110° | Goniometry |
| Hardness | 1 - 5 GPa | Nanoindentation |
| Elemental Composition (at.%) | Si: 10-20%, C: 40-60%, F: 10-30%, O: <5% | X-ray Photoelectron Spectroscopy (XPS) |
Chemical Structure
Fourier-transform infrared (FTIR) spectroscopy is expected to reveal the chemical bonding structure of the deposited films. Anticipated absorption bands include:
-
Si-C stretching: ~800 cm⁻¹
-
Si-(CH₃)ₓ rocking: ~1250 cm⁻¹
-
C-F stretching: 1000 - 1400 cm⁻¹
-
Aromatic C=C stretching: ~1600 cm⁻¹ (may be weak or absent depending on ring opening)
-
C-H stretching: ~2960 cm⁻¹
Visualizations
Experimental Workflow
Caption: PECVD Experimental Workflow.
Plausible Precursor Fragmentation Pathway
Caption: Precursor Fragmentation in Plasma.
Conclusion
This compound presents itself as a promising, yet underexplored, precursor for the plasma-assisted chemical vapor deposition of fluorinated silicon-carbon thin films. The proposed protocols and expected film properties, derived from analogous systems, provide a solid foundation for researchers and scientists to initiate investigations into this novel material. The resulting films hold potential for a variety of applications in advanced materials and device fabrication, particularly where low dielectric constants and hydrophobic surfaces are required. Further experimental work is necessary to validate and optimize the deposition process and fully characterize the properties of the deposited films.
References
Application Notes and Protocols for the Functionalization of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trimethylsilyl)tetrafluorobenzene is a versatile synthetic intermediate, valuable for the introduction of the tetrafluorophenylene moiety into a variety of molecular architectures. Its utility stems from the reactivity of both the trimethylsilyl (TMS) groups and the fluorinated aromatic ring. The TMS groups can be readily substituted by electrophiles, serving as placeholders for other functional groups. Concurrently, the electron-deficient nature of the tetrafluorobenzene ring makes it susceptible to nucleophilic aromatic substitution. This dual reactivity allows for a range of functionalization strategies, making it a key building block in the synthesis of novel organic materials, ligands for catalysis, and potential pharmaceutical candidates.
These application notes provide detailed protocols for key functionalization reactions of this compound, including its synthesis, subsequent halogenation, and desilylation. The protocols are designed to be a practical guide for researchers in organic synthesis and drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One established method involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium and subsequent quenching with trimethylsilyl chloride.[1] An alternative, high-yield synthesis starts from poly(cadmium-2,3,5,6-tetrafluorobenzene) and trimethylsilyl chloride.[1]
Protocol 1: Synthesis from Poly(cadmium-2,3,5,6-tetrafluorobenzene)[1]
This protocol describes the synthesis of this compound from a poly-cadmium precursor.
Materials:
-
Poly(cadmium-2,3,5,6-tetrafluorobenzene), [1,4-Cd—C₆F₄]n
-
Trimethylsilyl chloride (freshly distilled)
-
Petrol ether (60–70°C fraction)
-
Dry nitrogen
Equipment:
-
Duran-glass Carius tube
-
Glove box
-
Oven
-
High-vacuum line
-
Schlenk line apparatus
Procedure:
-
Inside a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene).
-
Under a dry nitrogen atmosphere, add 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride to the Carius tube.
-
Seal the tube, and then shake and heat it in an oven.
-
Increase the temperature stepwise over 30 hours to 222°C.
-
Continue heating from 230°C to 250°C over 26 hours.
-
Cool the Carius tube stepwise to -78°C before carefully opening it under a nitrogen atmosphere.
-
At 0°C, recover unreacted trimethylsilyl chloride by condensation under high-vacuum.
-
Extract the solid residue with boiling petrol ether (60–70°C fraction).
-
Remove the solvent from the extract to obtain a slightly brownish oil.
-
Purify the oil by sublimation under high vacuum to yield the product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~80% | [1] |
| Melting Point | 46°C | [1] |
| ¹H NMR (20% CCl₄) | -0.39 ppm | [1] |
| ¹⁹F NMR (20% CCl₄) | -124.2 ppm | [1] |
Experimental Workflow for Synthesis
Functionalization Reactions
The functionalization of this compound can proceed via two main pathways: electrophilic substitution at the silylated carbon atoms or nucleophilic substitution at the fluorine-bearing carbon atoms.
Halogenation via Electrophilic Substitution
The trimethylsilyl groups can be replaced by halogen atoms through electrophilic substitution. This provides a route to mono- or di-halogenated tetrafluorobenzene derivatives, which are valuable precursors for further cross-coupling reactions.
Reaction Pathway for Halogenation
Protocol 2: Iodination of this compound
This protocol describes the iodination of this compound to produce 1,4-diiodotetrafluorobenzene.
Materials:
-
This compound
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Water
-
Sodium sulfite
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a stirred solution of this compound in a suitable solvent such as a mixture of acetic acid and carbon tetrachloride, add iodine and periodic acid.
-
Slowly add concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and pour it into a mixture of water and ice.
-
Decolorize the mixture by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Note: Specific quantities and reaction times may need to be optimized based on the scale of the reaction and the desired product (mono- vs. di-iodination).
Arylation via Cross-Coupling Reactions
While direct arylation of this compound is not well-documented, a more common strategy involves initial halogenation followed by palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings. This two-step approach allows for the controlled introduction of aryl groups.
Logical Workflow for Arylation
Protocol 3: Suzuki-Miyaura Coupling of 1-Bromo-4-(trimethylsilyl)tetrafluorobenzene (General Protocol)
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a mono-brominated derivative, which can be synthesized from this compound.
Materials:
-
1-Bromo-2,3,5,6-tetrafluoro-4-(trimethylsilyl)benzene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating block
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk flask, add 1-bromo-2,3,5,6-tetrafluoro-4-(trimethylsilyl)benzene, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent and water (if using a two-phase system).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Related Substrates:
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | 24 | 87 |
| 1-Bromo-4-(1-octynyl)benzene | 4-Anisylboronic acid | Pd-catalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | 24 | 90 |
Note: The data in this table is for a structurally related compound and serves as a representative example of Suzuki coupling efficiency.[1]
Deprotection of Trimethylsilyl Groups
The trimethylsilyl groups can be removed to generate the corresponding C-H bonds, providing access to tetrafluorobenzene derivatives. This is typically achieved under acidic or fluoride-mediated conditions.
Protocol 4: General Procedure for Desilylation
Materials:
-
Silylated tetrafluorobenzene derivative
-
Tetrabutylammonium fluoride (TBAF) solution in THF or an acid catalyst (e.g., HCl, p-TsOH)
-
Solvent (e.g., THF, Methanol, Dichloromethane)
Procedure (Fluoride-mediated):
-
Dissolve the silylated compound in THF.
-
Add a solution of TBAF (1 M in THF, 1.1-1.5 equivalents per silyl group) at room temperature.
-
Stir the reaction mixture for the required time (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify if necessary.
Procedure (Acid-catalyzed):
-
Dissolve the silylated compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the acid, if necessary, and perform an aqueous work-up.
-
Extract the product, dry the organic layer, and remove the solvent.
Applications in Drug Development and Materials Science
The functionalized tetrafluorobenzene derivatives synthesized from this compound are of significant interest in medicinal chemistry and materials science. The tetrafluorophenyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. In materials science, these fluorinated building blocks are used in the synthesis of liquid crystals, polymers, and organic electronics with tailored properties.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized tetrafluorobenzene derivatives. The protocols provided herein offer a guide for its synthesis and subsequent functionalization through halogenation and cross-coupling reactions. The ability to selectively modify this scaffold opens up numerous possibilities for the design and synthesis of novel molecules with applications in various fields of chemical research and development.
References
Application Notes and Protocols for Cross-Coupling Reactions with 1,4-Bis(trimethylsilyl)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trimethylsilyl)tetrafluorobenzene is a versatile building block in organic synthesis, particularly in the construction of complex poly- and perfluorinated aromatic compounds. The presence of two trimethylsilyl (TMS) groups on the tetrafluorinated benzene ring offers unique reactivity for selective C-C and C-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The tetrafluorobenzene core is a key structural motif in many pharmaceutical and agrochemical compounds, as well as in advanced materials, due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and electronic characteristics.
These application notes provide an overview of the utility of this compound in several key cross-coupling reactions and offer detailed protocols for its application.
Key Applications in Drug Discovery and Materials Science
The selective functionalization of the tetrafluorobenzene ring through cross-coupling reactions allows for the synthesis of a diverse array of derivatives with potential applications in:
-
Medicinal Chemistry: Introduction of various aryl, heteroaryl, and alkyl groups can lead to the discovery of novel drug candidates with improved pharmacological profiles. The fluorine atoms can enhance binding affinity and metabolic stability.
-
Agrochemicals: The development of new pesticides and herbicides with tailored properties.
-
Organic Electronics: The synthesis of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the electronic properties of the fluorinated core are advantageous.
Cross-Coupling Reactions and Protocols
This compound can participate in a variety of cross-coupling reactions, primarily acting as an arylsilane coupling partner. The C-Si bond can be activated under specific conditions to undergo transmetalation to a palladium catalyst.
Hiyama Coupling
The Hiyama coupling involves the palladium-catalyzed cross-coupling of organosilanes with organic halides or triflates. The activation of the C-Si bond is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicate intermediate that is more reactive towards transmetalation.
Reaction Scheme:
Desilylation Protocols for 1,4-Bis(trimethylsilyl)tetrafluorobenzene: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trimethylsilyl)tetrafluorobenzene is a valuable synthetic intermediate in medicinal chemistry and materials science. The trimethylsilyl (TMS) groups serve as versatile protecting groups or as reactive sites for further functionalization. The selective cleavage of one or both C-Si bonds, known as desilylation, is a critical step in the synthetic application of this compound, allowing for the introduction of a proton (protodesilylation) or other functional groups. This document provides an overview of potential desilylation protocols applicable to this compound, based on established methodologies for the cleavage of aryl-Si bonds. While specific literature detailing the desilylation of this exact substrate is limited, the following protocols are based on analogous reactions and general principles of C-Si bond cleavage in polyfluoroaromatic systems.
General Considerations
The reactivity of the C(aryl)-Si(Me)₃ bond is influenced by the electron-withdrawing nature of the tetrafluorinated phenyl ring. This generally makes the silicon atom more electrophilic and susceptible to nucleophilic attack. Conversely, the aryl ring is less prone to electrophilic attack. The choice of desilylation reagent and conditions will determine the selectivity (mono- vs. bis-desilylation) and the functional group tolerance of the reaction.
Experimental Protocols
Protocol 1: Fluoride-Mediated Desilylation
Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for cleaving C-Si bonds. This is the most common and generally mildest method for this transformation. Tetrabutylammonium fluoride (TBAF) is a widely used fluoride source due to its solubility in organic solvents.
Objective: To achieve complete (bis-)desilylation to yield 1,2,4,5-tetrafluorobenzene. Selective mono-desilylation may be achievable under carefully controlled conditions (e.g., lower temperature, stoichiometric amount of fluoride source).
Reagents and Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a solution of TBAF in THF (2.2 equivalents for bis-desilylation, or 1.0 equivalent for attempted mono-desilylation) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the mono- and/or bis-desilylated products.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired product(s). Characterize the product(s) by NMR spectroscopy (¹H, ¹⁹F, ¹³C) and mass spectrometry.
Protocol 2: Acid-Catalyzed Desilylation
Strong acids can effect the protodesilylation of aryl silanes. This method is often more aggressive than fluoride-mediated methods and may not be suitable for substrates with acid-labile functional groups.
Objective: To achieve complete (bis-)desilylation. Selectivity may be difficult to control.
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in DCM or CHCl₃ in a round-bottom flask.
-
Reagent Addition: Add trifluoroacetic acid (excess, e.g., 5-10 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Characterization: Purify the crude product as described in Protocol 1 and characterize accordingly.
Data Presentation
Since specific experimental data for the desilylation of this compound is not available in the searched literature, a representative table for reporting such data is provided below. Researchers should populate this table with their own experimental results.
| Entry | Desilylation Method | Reagent (equiv.) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Fluoride-Mediated | TBAF (1.0) | THF | 0 to RT | 2 | Mono/Bis | Data not available |
| 2 | Fluoride-Mediated | TBAF (2.2) | THF | 0 to RT | 4 | Bis | Data not available |
| 3 | Acid-Catalyzed | TFA (10) | DCM | RT | 6 | Bis | Data not available |
| 4 | Other Method | Reagent | Solvent | Temp | Time | Product | Data not available |
Visualizations
Experimental Workflow for Desilylation
The following diagram illustrates a general workflow for the desilylation of this compound.
Caption: General workflow for the desilylation of this compound.
Signaling Pathway Analogy: C-Si Bond Cleavage
This diagram provides a conceptual illustration of the two primary pathways for C-Si bond cleavage.
Caption: Conceptual pathways for fluoride-mediated and acid-catalyzed C-Si bond cleavage.
Disclaimer: The protocols provided are general guidelines and have not been specifically optimized for this compound. Researchers should perform their own optimization and safety assessments before conducting any experiment. The reaction outcomes, including yields and selectivity, will need to be determined empirically.
Application Notes and Protocols: 1,4-Bis(trimethylsilyl)tetrafluorobenzene as a ¹⁹F qNMR Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the purity and concentration of chemical substances. While proton (¹H) qNMR is widely used, fluorine-19 (¹⁹F) qNMR offers distinct advantages for the analysis of fluorinated compounds, which are increasingly prevalent in pharmaceuticals, agrochemicals, and materials science. The key benefits of ¹⁹F qNMR include a wide chemical shift range that minimizes signal overlap, high sensitivity due to the 100% natural abundance of the ¹⁹F isotope, and the absence of interfering signals from most solvents.
A critical component of accurate qNMR is the use of a suitable internal standard. An ideal standard should be chemically inert, soluble in common NMR solvents, possess a simple NMR spectrum with sharp signals that do not overlap with the analyte, and have a high degree of purity that is traceable to a primary standard. 1,4-Bis(trimethylsilyl)tetrafluorobenzene has emerged as a promising candidate for a ¹⁹F qNMR standard, offering signals in a region of the ¹⁹F spectrum that is often free from analyte resonances. This document provides detailed application notes and protocols for its use.
Properties of this compound
This compound is a white crystalline solid at room temperature. Its key properties are summarized in the table below. A certified reference material (CRM) is available from the National Metrology Institute of Japan (NMIJ), which provides a high level of confidence in its purity for use as a quantitative standard.[1]
| Property | Value |
| Chemical Formula | C₁₂H₁₈F₄Si₂ |
| Molecular Weight | 294.44 g/mol |
| CAS Number | 16956-91-5 |
| Appearance | White crystalline powder |
| Melting Point | 51.0-57.0 °C |
| Purity (Certified) | 99.9% (NMIJ CRM 4602-a)[1] |
| ¹⁹F NMR Signal | A single peak due to the four equivalent fluorine atoms. The chemical shift is approximately -124.2 ppm in CCl₄.[2] |
| ¹H NMR Signal | A single peak from the eighteen equivalent protons of the two trimethylsilyl groups. |
| Solubility | Soluble in common organic solvents such as chloroform-d, acetone-d₆, and DMSO-d₆.[1] |
Comparison with Other ¹⁹F qNMR Standards
The selection of an appropriate internal standard is crucial and often depends on the chemical shift of the analyte. The following table provides a comparison of this compound with other commonly used ¹⁹F qNMR standards.
| Standard | Chemical Shift (ppm, in DMSO-d₆) | Key Advantages | Key Disadvantages |
| This compound | ~ -124 | Single sharp ¹⁹F signal, also a ¹H qNMR standard. | Potential for lower solubility in highly polar solvents compared to others. |
| 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) | -61.3 | Primary CRM from NMIJ, high purity (99.96%), sharp singlet from two CF₃ groups.[3] | Aromatic protons may overlap with analyte signals in ¹H NMR. |
| 4,4'-Difluorobenzophenone | ~ -106.5 | Solid, with two symmetrical fluorine atoms. | Multiplet signal pattern. |
| Trifluoroacetic acid (TFA) | -75.0 (referenced to itself) | Liquid, readily available. | Volatile, purity can vary and needs to be confirmed.[4] |
Experimental Protocols
Determination of T₁ Relaxation Time
Accurate quantification in NMR requires that the nuclei fully relax between pulses. Therefore, the longitudinal relaxation time (T₁) of both the standard and the analyte must be determined to set an appropriate relaxation delay (D1). A common rule of thumb is to use a D1 of at least 5 times the longest T₁. For the highest accuracy, a D1 of 7 to 10 times T₁ is recommended.[3] The T₁ can be measured using an inversion-recovery pulse sequence, which is a standard experiment available on most NMR spectrometers.
References
- 1. unit.aist.go.jp [unit.aist.go.jp]
- 2. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,4-Bis(trimethylsilyl)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for nucleophilic aromatic substitution (SNAr) reactions on 1,4-bis(trimethylsilyl)tetrafluorobenzene. This substrate is a valuable building block in organic synthesis, allowing for the introduction of various functionalities onto a tetrafluorinated benzene ring. The presence of four electron-withdrawing fluorine atoms activates the aromatic ring for nucleophilic attack, while the trimethylsilyl groups can influence regioselectivity and offer sites for subsequent transformations.
Introduction
Nucleophilic aromatic substitution on polyfluoroarenes is a fundamental reaction for the synthesis of highly functionalized aromatic compounds.[1] this compound is a particularly interesting substrate in this regard. The highly electronegative fluorine atoms render the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[1] The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
While specific experimental data for nucleophilic substitution on this compound is not extensively detailed in the reviewed literature, the general principles of SNAr on polyfluoroarenes can be applied. The following sections provide generalized protocols and considerations for performing such reactions with common nucleophiles.
Data Presentation
Due to the limited availability of specific quantitative data for nucleophilic substitution on this compound in the scientific literature, the following table presents a template for summarizing experimental results. Researchers can use this structure to document their findings when performing the described protocols.
| Entry | Nucleophile | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Selected nucleophile (e.g., amine, thiol, alkoxide)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, acetonitrile)
-
Base (e.g., K2CO3, NaH, Et3N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
General Protocol for Nucleophilic Aromatic Substitution:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the chosen anhydrous solvent.
-
Add the nucleophile (1.0-1.2 equiv). For solid nucleophiles, add them directly. For liquid nucleophiles, add them via syringe.
-
Add the base (1.0-2.0 equiv). The choice of base will depend on the nucleophile's pKa. For alcohols and thiols, a stronger base like NaH may be necessary to generate the nucleophilic anion in situ. For amines, a weaker base like K2CO3 or Et3N is often sufficient.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Note: The trimethylsilyl groups may be susceptible to cleavage under certain nucleophilic or acidic/basic conditions. Careful reaction monitoring and characterization of the products are essential to determine the outcome of the reaction.
Mandatory Visualizations
The following diagrams illustrate the general workflow and key concepts related to the experimental setup.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Generalized SNAr mechanism on a fluorinated ring.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Bis(trimethylsilyl)tetrafluorobenzene by Vacuum Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing 1,4-Bis(trimethylsilyl)tetrafluorobenzene in their work. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during its purification by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: Vacuum distillation is the recommended method for purifying this compound to achieve high purity.[1] This technique is essential for removing non-volatile impurities, unreacted starting materials, and side products from the synthesis. By lowering the pressure, the boiling point of the compound is significantly reduced, which prevents potential thermal decomposition that might occur at higher temperatures.
Q2: What is the expected boiling point of this compound under vacuum?
Q3: What are the potential impurities in crude this compound?
A3: The impurities present will depend on the synthetic route used. Common impurities may include:
-
Monosilylated intermediates: Such as 1-bromo-2,3,5,6-tetrafluoro-4-(trimethylsilyl)benzene if starting from 1,4-dibromo-2,3,5,6-tetrafluorobenzene.
-
Unreacted starting materials: Including 1,2,4,5-tetrafluorobenzene or 1,4-dibromo-2,3,5,6-tetrafluorobenzene.
-
Reagents and byproducts: Such as residual n-butyllithium, its alkane oxidation products, or tris(diethylamino)phosphine oxide.
-
Solvents: High-boiling point solvents used during the synthesis.
Q4: Is this compound sensitive to air or moisture?
A4: While the final product is a crystalline solid, organosilicon compounds, in general, can be sensitive to moisture, which can lead to the cleavage of the silicon-carbon bond over time. The reagents used in its synthesis, particularly n-butyllithium, are highly reactive with air and moisture. Therefore, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during the purification process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Distillation Occurs | 1. Vacuum is not low enough: The pressure in the system is too high, and the boiling point has not been reached at the current temperature.2. Temperature is too low: The heating mantle is not providing enough heat to the distillation flask.3. System leak: A leak in the distillation setup is preventing the system from reaching the desired vacuum. | 1. Improve Vacuum: Check your vacuum pump's performance. Ensure all connections are tight and properly sealed with vacuum grease. Use a manometer to accurately measure the pressure.2. Increase Temperature: Gradually increase the temperature of the heating mantle. Be cautious not to overheat, which could lead to decomposition.3. Check for Leaks: Carefully inspect all joints and connections for leaks. Re-grease joints if necessary. A hissing sound can sometimes indicate a leak. |
| "Bumping" or Uncontrolled Boiling | 1. Lack of boiling chips or magnetic stirrer: Uneven heating is causing sudden, violent boiling.2. Heating too rapidly: The temperature of the heating mantle was increased too quickly. | 1. Ensure Smooth Boiling: Add fresh boiling chips or a magnetic stir bar to the distillation flask before starting the distillation. Ensure the stirrer is functioning correctly.2. Heat Gradually: Increase the temperature of the heating mantle slowly to allow for smooth and controlled boiling. |
| Product Solidifies in the Condenser | 1. High melting point of the compound: this compound has a melting point of 51-57°C.[2] 2. Cooling water is too cold: The temperature of the condenser is below the melting point of the product. | 1. Warm the Condenser: Stop the flow of cooling water or use warmer water to prevent the product from solidifying. A heat gun can be used carefully to melt the solidified product and allow it to flow into the receiving flask. |
| Distillate is Impure | 1. Inefficient fractionation: The distillation column is not providing adequate separation of components with close boiling points.2. Distillation rate is too fast: A rapid distillation does not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation. | 1. Improve Fractionation: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to improve separation efficiency.2. Slow Down Distillation: Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second). |
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈F₄Si₂ | [1] |
| Molecular Weight | 294.44 g/mol | [2] |
| Melting Point | 51 - 57 °C | [2] |
| Appearance | White crystalline solid |
Experimental Protocol: Vacuum Distillation of this compound
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap (recommended to protect the pump)
-
Manometer (to monitor pressure)
-
Inert gas source (Nitrogen or Argon)
-
Vacuum grease
-
Clamps and stand
Procedure:
-
Setup:
-
Ensure all glassware is clean and dry.
-
Place a magnetic stir bar or boiling chips into the distillation flask.
-
Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.
-
Assemble the distillation apparatus as shown in the diagram below. Use a thin layer of vacuum grease on all ground glass joints to ensure a good seal.
-
Securely clamp the apparatus to a stand.
-
Insert a thermometer into the distillation head. The top of the thermometer bulb should be level with the side arm leading to the condenser.
-
Connect the vacuum pump to the distillation apparatus with a cold trap in between.
-
Connect the condenser to a water source, but do not turn on the water yet.
-
-
Distillation:
-
Turn on the magnetic stirrer.
-
Slowly and carefully evacuate the system using the vacuum pump. Monitor the pressure using a manometer.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with the heating mantle.
-
Observe the mixture for signs of boiling. As the temperature increases, you will see vapor rising and condensing on the thermometer bulb.
-
Record the temperature at which the first drops of distillate are collected in the receiving flask. This is the boiling point at that pressure.
-
If the product begins to solidify in the condenser, stop the flow of cooling water or use a heat gun on a low setting to gently warm the outside of the condenser.
-
Collect the fraction that distills over at a constant temperature. This is your purified product.
-
If there are low-boiling impurities, they will distill first. You may want to collect this forerun in a separate receiving flask.
-
Once the desired product has been collected, stop heating and allow the system to cool down to room temperature.
-
-
Shutdown:
-
Once the apparatus is cool, slowly and carefully break the vacuum by introducing an inert gas.
-
Turn off the vacuum pump.
-
Dismantle the apparatus and collect the purified product.
-
Workflow and Troubleshooting Diagram
References
Technical Support Center: Purifying 1,4-Bis(trimethylsilyl)tetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q1: My final product is an oil or a low-melting solid, but it is supposed to be a crystalline solid. What are the likely impurities?
A1: The presence of impurities can lower the melting point of your product. Common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 1,2,4,5-tetrafluorobenzene or 1,4-dibromo-2,3,5,6-tetrafluorobenzene, and trimethylsilyl chloride.[1][2]
-
Monosilylated Byproducts: Incomplete silylation can lead to the presence of compounds such as 1-bromo-2-trimethylsilyl-3,4,5,6-tetrafluorobenzene.
-
Solvent Residues: Solvents used in the synthesis or workup, such as acetonitrile or petroleum ether, may be present.[1][2]
-
Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of one or both trimethylsilyl groups, resulting in monosilyl or desilylated tetrafluorobenzene.
Q2: I performed a vacuum distillation, but the purity of my product did not significantly improve. What could have gone wrong?
A2: Several factors can affect the efficiency of vacuum distillation:
-
Inadequate Vacuum: Ensure your vacuum system is reaching a sufficiently low pressure. For silylated aromatic compounds, a high vacuum is often necessary to lower the boiling point enough to prevent decomposition and achieve good separation from less volatile impurities.[3]
-
Inefficient Fractionating Column: For separating compounds with close boiling points, a simple distillation setup may not be sufficient. Using a fractionating column can improve separation.
-
Bumping or Uneven Boiling: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Violent bumping can carry less volatile impurities into the distillate.
-
Incorrect Condenser Temperature: The condenser must be cold enough to efficiently condense the vapor of your product.
Q3: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" typically occurs when the solute is insoluble in the hot solvent or when the solution is supersaturated. To address this:
-
Solvent Choice: The solvent system is crucial. For a nonpolar compound like this compound, a nonpolar solvent or a mixture of a good solvent and a poor solvent is recommended. You may need to screen several solvent systems.[4]
-
Cooling Rate: Cooling the solution too quickly can promote oiling. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent line can induce crystallization.
-
Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The most commonly cited and effective methods for obtaining high-purity this compound are vacuum distillation and sublimation.[1][2] Recrystallization and column chromatography can also be employed, particularly for removing specific types of impurities.
Q2: What are the expected purity levels after purification?
A2: Commercially available this compound is often cited with a purity of 98%.[5] Laboratory preparations, after purification by methods like sublimation, can achieve high purity, with yields around 80% suggesting effective removal of impurities.[1]
Purity Data Comparison
| Purification Method | Typical Purity Achieved | Reference |
| Commercial Product | ≥ 98% | [5][6] |
| Sublimation (Lab Scale) | High (Yield ~80%) | [1] |
| Vacuum Distillation | High Purity | [2] |
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities?
A3: Yes, 1H NMR and 19F NMR are powerful tools for identifying impurities. The 1H NMR spectrum of pure this compound shows a singlet for the trimethylsilyl protons. The presence of other signals could indicate impurities. Similarly, the 19F NMR spectrum can reveal the presence of other fluorinated aromatic compounds.[1] Comparing your spectra to reference spectra of known impurities can aid in their identification.[7]
Experimental Protocols
1. Purification by Sublimation
This method is effective for obtaining high-purity, crystalline material.
-
Apparatus: Standard laboratory sublimation apparatus.
-
Procedure:
-
Place the crude this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus and connect it to a high-vacuum line.
-
Once a high vacuum is achieved, gently heat the bottom of the apparatus.
-
The product will sublime and deposit as colorless crystals on the cold finger.[1]
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting.
-
Carefully collect the purified crystals from the cold finger.
-
2. Purification by Vacuum Distillation
This technique is suitable for purifying larger quantities of the compound.
-
Apparatus: A distillation setup equipped with a vacuum adapter, a short path distillation head or a fractionating column, and a cold trap.
-
Procedure:
-
Place the crude material in a round-bottom flask with a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are well-sealed.
-
Connect the apparatus to a vacuum pump with a pressure gauge.
-
Begin stirring and gradually apply vacuum.
-
Once the desired pressure is reached, begin to heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point.[8]
-
It is advisable to collect a small forerun fraction to remove any more volatile impurities.
-
3. Purification by Column Chromatography
This method can be useful for removing more polar impurities.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A nonpolar solvent system is recommended. A good starting point is pure hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexanes:ethyl acetate). The optimal eluent can be determined by thin-layer chromatography (TLC).[9][10]
-
Procedure:
-
Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[11]
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for selecting a purification method.
References
- 1. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 16956-91-5 | Benchchem [benchchem.com]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to reagent purity, reaction conditions, and the presence of moisture.
-
Moisture Contamination: The most common cause of low yields is the presence of water in the reaction setup. Organolithium reagents like n-butyllithium are extremely sensitive to moisture and will be quenched. Similarly, trimethylsilyl chloride can hydrolyze. Ensure all glassware is oven-dried or flame-dried under vacuum and that all solvents and reagents are rigorously dried before use.
-
Reagent Quality: The quality of n-butyllithium is critical. It can degrade over time, leading to a lower actual concentration than stated on the bottle. It is advisable to titrate the n-butyllithium solution before use to determine its exact molarity. The purity of the starting tetrafluorobenzene or dibromotetrafluorobenzene derivative is also important.
-
Reaction Temperature: For syntheses involving n-butyllithium, maintaining a very low temperature (typically -78 °C) is crucial. At higher temperatures, n-butyllithium can react with ethereal solvents like THF.[1][2][3] When using the catalytic method with 1,4-dibromotetrafluorobenzene, a low temperature of -30°C is recommended to minimize side reactions.[4]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or stoichiometric imbalances.
Q2: I am observing a significant amount of a mono-silylated byproduct in my crude product mixture. How can I avoid this?
A2: The formation of a mono-silylated product, such as 1-trimethylsilyl-2,3,5,6-tetrafluorobenzene or 1-bromo-4-(trimethylsilyl)tetrafluorobenzene, is a common side reaction resulting from incomplete silylation.
-
Stoichiometry: Ensure that a sufficient excess of both the lithiating agent (if applicable) and the silylating agent (trimethylsilyl chloride) is used. For the two-step lithiation-silylation, at least two equivalents of n-butyllithium and trimethylsilyl chloride are required.
-
Reaction Time and Temperature: Allowing the reaction to proceed for a sufficient amount of time at the optimal temperature can help drive the reaction to completion and favor the formation of the di-silylated product. In some cases, a gradual warming of the reaction mixture after the initial low-temperature addition can improve conversion.
-
Addition Rate: A slow, dropwise addition of the reagents can help maintain better control over the reaction and prevent localized concentration gradients that might favor mono-silylation.
Q3: My final product seems to contain impurities that are difficult to remove by distillation. What could these be and how can I purify my product?
A3: Persistent impurities can arise from several side reactions.
-
Siloxane Formation: If moisture is present, trimethylsilyl chloride can hydrolyze and subsequently form hexamethyldisiloxane (TMS-O-TMS), which can be difficult to separate from the desired product due to similar boiling points. Rigorous anhydrous conditions are the best preventative measure.
-
Coupling Products: In reactions involving organolithium intermediates and aryl halides, homo-coupling or cross-coupling byproducts can form. For instance, using n-butyllithium with 1,4-dibromotetrafluorobenzene could potentially lead to butylated tetrafluorobenzene species or biphenyl-type structures. The choice of solvent can influence the extent of coupling reactions.[5]
-
Products of C-F Bond Cleavage: Although the C-F bond is strong, under certain conditions, particularly with highly reactive organometallic reagents, cleavage of a C-F bond followed by reaction with an electrophile (like a proton from residual moisture or another reagent) can occur.[6] This can lead to a variety of fluorinated and partially silylated aromatic byproducts.
For purification, vacuum distillation is the most commonly reported method.[4] If distillation is insufficient, column chromatography on silica gel using non-polar eluents (e.g., hexanes) may be effective for removing more polar impurities.
Q4: Are there alternative synthetic routes to this compound that might avoid some of these side reactions?
A4: Yes, several synthetic routes have been reported, each with its own advantages and potential pitfalls.
-
From 1,2,4,5-Tetrafluorobenzene: This classic method involves double lithiation with n-butyllithium followed by quenching with trimethylsilyl chloride.[4][7] The main challenges are the need for strictly anhydrous conditions and precise temperature control to avoid side reactions of the highly reactive organolithium intermediates.
-
From 1,4-Dibromo-2,3,5,6-tetrafluorobenzene: This method utilizes a catalyst, such as tris(diethylamino)phosphine, to facilitate the silylation with trimethylsilyl chloride.[4] This approach avoids the use of highly pyrophoric n-butyllithium but may require careful optimization of catalyst loading and reaction conditions to achieve high yields.
-
From Poly(cadmium-2,3,5,6-tetrafluorobenzene): This is a less common, high-temperature method involving the reaction with trimethylsilyl chloride under vacuum.[7]
The choice of method will depend on the available starting materials, equipment, and the scale of the synthesis.
Quantitative Data Summary
| Parameter | Synthesis from 1,2,4,5-Tetrafluorobenzene | Synthesis from 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | Reference |
| Starting Material | 1,2,4,5-Tetrafluorobenzene | 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | [4][7] |
| Key Reagents | n-Butyl lithium, Trimethylsilyl chloride | Trimethylsilyl chloride, Tris(diethylamino)phosphine | [4][7] |
| Solvent | Diethyl ether or THF | Anhydrous acetonitrile | [4] |
| Temperature | -78 °C | -30 °C | [4] |
| Reported Yield | Not explicitly stated in snippets | 59% (after vacuum distillation) | [4] |
| Common Side Products | Mono-silylated tetrafluorobenzene | Mono-silylated bromotetrafluorobenzene | Inferred |
Experimental Protocols
Synthesis from 1,4-Dibromo-2,3,5,6-tetrafluorobenzene [4]
-
To a solution of 1,4-Dibromo-2,3,5,6-tetrafluorobenzene and Trimethylsilyl chloride in anhydrous acetonitrile at -30°C, add Tris(diethylamino)phosphine catalyst.
-
The reaction mechanism involves the activation of Trimethylsilyl chloride by the phosphine catalyst, generating a silylphosphonium intermediate.
-
This intermediate then undergoes nucleophilic attack on the dibromotetrafluorobenzene, replacing the bromine atoms with trimethylsilyl groups.
-
After the reaction is complete, the product is purified by vacuum distillation to yield this compound.
Synthesis from 1,2,4,5-Tetrafluorobenzene [4][7]
-
Dissolve 1,2,4,5-tetrafluorobenzene in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add at least two equivalents of n-butyllithium solution dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time to ensure complete lithiation.
-
Slowly add at least two equivalents of trimethylsilyl chloride dropwise to the reaction mixture, again maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Overview of potential side reactions.
References
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. This compound | 16956-91-5 | Benchchem [benchchem.com]
- 5. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
managing moisture sensitivity of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound is a moisture-sensitive solid and should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The most effective method for long-term storage is within a glovebox with a controlled atmosphere (<1 ppm of O₂ and H₂O).[1][2] If a glovebox is unavailable, the compound should be kept in a tightly sealed container, such as a Schlenk flask or an ampoule sealed under vacuum or inert gas.[1]
Q2: What are the visible signs of decomposition due to moisture?
A2: Decomposition of this compound by moisture results in the hydrolysis of one or both trimethylsilyl (TMS) groups, leading to the formation of 1,2,4,5-tetrafluorobenzene and hexamethyldisiloxane. Visually, this may manifest as a change in the physical appearance of the solid, such as clumping, stickiness, or the appearance of an oily substance. For definitive confirmation, analytical techniques such as ¹H NMR spectroscopy can be used to detect the presence of the desilylated tetrafluorobenzene.
Q3: Can I handle this compound on the open bench?
A3: No. Due to its moisture sensitivity, this compound should not be handled on an open bench where it can be exposed to atmospheric humidity. All manipulations, including weighing and transfer, should be performed under a dry, inert atmosphere using either a glovebox or Schlenk line techniques.[1][2][3][4][5]
Q4: What is the primary byproduct if the compound is exposed to water?
A4: The primary byproduct of hydrolysis is 1,2,4,5-tetrafluorobenzene, formed by the cleavage of the C-Si bonds. Hexamethyldisiloxane is also formed from the liberated trimethylsilyl groups.
Q5: Which solvents are recommended for reactions involving this compound?
A5: Solvents should be rigorously dried and deoxygenated before use. Common choices include ethereal solvents (e.g., diethyl ether, tetrahydrofuran [THF]), aromatic hydrocarbons (e.g., toluene, benzene), and alkanes (e.g., hexanes). It is crucial to ensure the water content of the solvent is minimized, ideally to parts-per-million (ppm) levels.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Moisture Contamination: The most common cause is the presence of water in the reaction, which hydrolyzes the starting material. | 1. Verify Solvent Anhydrousness: Use freshly dried solvents with a low water content (see Table 1). Consider using a solvent purification system or distilling from an appropriate drying agent.[1][6][7] 2. Ensure Dry Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry inert gas or in a desiccator.[1] 3. Strict Inert Atmosphere: Perform the entire reaction under a positive pressure of dry argon or nitrogen using a Schlenk line or in a glovebox.[2][3][5] |
| Degraded Starting Material: The this compound may have been compromised during storage. | 1. Check Purity: Analyze a small sample of the starting material by ¹H NMR to check for the presence of 1,2,4,5-tetrafluorobenzene. 2. Use a Fresh Batch: If degradation is suspected, use a new, unopened container of the reagent. | |
| Formation of 1,2,4,5-Tetrafluorobenzene as a Major Byproduct | Hydrolysis (Desilylation): This is a direct indication of moisture in the reaction system. | Follow all recommendations for eliminating moisture contamination as described above. |
| Protic Reagents: The reaction may involve other reagents with protic hydrogens (e.g., alcohols, primary/secondary amines) that can cleave the TMS group. | If a protic reagent is necessary, consider protecting its active hydrogen or using a non-nucleophilic base to deprotonate it before adding the silylated compound. | |
| Inconsistent Results Between Batches | Variable Moisture Content: Inconsistent drying of solvents, glassware, or inert gas can lead to variable amounts of hydrolysis. | 1. Standardize Protocols: Implement a standardized and rigorous protocol for drying all components of the reaction. 2. Quantify Water Content: If possible, use Karl Fischer titration to quantify the water content of your solvents to ensure consistency.[8] |
Data Presentation
Table 1: Recommended Maximum Water Content in Solvents
| Solvent | Recommended Max H₂O (ppm) | Common Drying Agents |
| Tetrahydrofuran (THF) | < 10 | Sodium/Benzophenone, Activated Alumina |
| Diethyl Ether | < 10 | Sodium/Benzophenone |
| Toluene | < 10 | Sodium/Benzophenone, Calcium Hydride |
| Hexanes | < 10 | Sodium/Benzophenone, Calcium Hydride |
| Dichloromethane (DCM)¹ | < 10 | Calcium Hydride, Activated 3Å Molecular Sieves |
¹ Note: Do not use sodium-based drying agents with halogenated solvents like DCM due to the risk of explosion.[6]
Experimental Protocols
Protocol 1: Handling and Weighing of this compound
Objective: To accurately weigh and transfer the solid reagent without exposure to atmospheric moisture.
Method 1: Using a Glovebox (Preferred)
-
Ensure the glovebox atmosphere is dry and inert (<1 ppm O₂, <1 ppm H₂O).[2]
-
Bring the sealed container of this compound, a clean and dry spatula, a weighing boat, and your oven-dried reaction flask into the glovebox antechamber.
-
Perform at least three evacuation/refill cycles on the antechamber before transferring the items into the main chamber.[2]
-
Inside the glovebox, open the reagent container.
-
Using the spatula, weigh the desired amount of the solid into the weighing boat on a tared balance.
-
Transfer the weighed solid into the reaction flask.
-
Seal the reaction flask (e.g., with a rubber septum or glass stopper) before removing it from the glovebox.
Method 2: Using a Schlenk Line
-
Oven-dry a solid addition tube and the reaction flask.[3] Assemble the hot glassware and cool under a stream of dry inert gas.
-
In a glovebox or glove bag, add an excess of this compound to the pre-weighed solid addition tube and seal it.
-
Weigh the sealed addition tube to determine the total mass.
-
Connect both the reaction flask and the solid addition tube to the Schlenk line and purge with several vacuum/inert gas cycles.
-
Under a positive flow of inert gas, remove the stoppers from both the flask and the addition tube and connect them.[5]
-
Tilt and gently tap the addition tube to transfer the solid into the reaction flask.
-
Remove the addition tube under a positive inert gas flow and reseal the reaction flask.
-
Reweigh the addition tube to determine the exact mass of solid transferred.
Protocol 2: Setting up a Moisture-Sensitive Reaction
Objective: To set up a reaction using this compound under strictly anhydrous conditions.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel, etc.) for at least 4 hours at 120 °C. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.[1]
-
Inert Atmosphere: Connect the assembled apparatus to a Schlenk line equipped with a bubbler to maintain a slight positive pressure of inert gas throughout the experiment.
-
Reagent Transfer (Solid): Transfer the this compound to the reaction flask using one of the methods described in Protocol 1.
-
Solvent Addition: Use a cannula or a dry syringe to transfer the required volume of anhydrous solvent to the reaction flask. Ensure the solvent was freshly dried according to established procedures (see Table 1).
-
Reagent Addition (Liquid): Add any other liquid reagents via a dry syringe through a rubber septum.
-
Reaction Monitoring: Maintain the positive inert gas pressure throughout the reaction. Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS) by withdrawing aliquots using a dry syringe under a positive flow of inert gas.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Experimental workflow for handling the solid reagent.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
optimizing reaction conditions for 1,4-Bis(trimethylsilyl)tetrafluorobenzene derivatives
Technical Support Center: 1,4-Bis(trimethylsilyl)tetrafluorobenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common methods for synthesizing this compound?
A1: There are several established methods for the synthesis of this compound. The choice of method may depend on the available starting materials and desired scale.
-
From 1,4-Dibromo-2,3,5,6-tetrafluorobenzene: This method involves the reaction of the dibromo starting material with trimethylsilyl chloride (ClSiMe₃) and a catalyst, tris(diethylamino)phosphine [P(NEt₂)₃], in anhydrous acetonitrile at low temperatures (-30°C), yielding approximately 59%.[1]
-
From 1,2,4,5-tetrafluorobenzene: The first reported synthesis involved the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium and trimethylsilyl chloride.[2]
-
From Poly(cadmium-2,3,5,6-tetrafluorobenzene): This alternative route uses poly(cadmium-2,3,5,6-tetrafluorobenzene) and trimethylsilyl chloride under vacuum with prolonged heating.[2]
Q2: I am having trouble synthesizing the ortho-isomer, 1,2-bis(trimethylsilyl)tetrafluorobenzene. Is this a known issue?
A2: Yes, the synthesis of the ortho-isomer is known to be challenging. Attempts to synthesize 1,2-bis(trimethylsilyl)tetrafluorobenzene using methods analogous to the para-isomer synthesis have been reported as unsuccessful. For instance, the reaction of 1,2-dibromo-3,4,5,6-tetrafluorobenzene with ClSiMe₃ and P(NEt₂)₃ primarily yields the mono-substituted product, 1-bromo-2-trimethylsilyl-3,4,5,6-tetrafluorobenzene.[1]
Q3: My desilylation reaction is giving low yields or is not proceeding. What conditions should I optimize?
A3: The success of a desilylation reaction is highly dependent on the chosen reagents and solvent system. The trimethylsilyl groups can be substituted under various conditions.[1]
-
Solvent Choice is Critical: When using sodium hydride (NaH) for desilylation, the solvent plays a crucial role. DMF is highly effective, leading to quantitative yields in minutes at room temperature.[3] In contrast, solvents like benzene, toluene, and diethyl ether have been shown to be ineffective.[3] THF and 1,4-dioxane can work but may require significantly longer reaction times.[3]
-
Reagent Selection: For mild deprotection, especially to avoid side reactions with other functional groups, consider using catalytic lithium acetate in moist DMF or potassium carbonate in methanol.[3][4] For selective removal of certain silyl ethers in the presence of others, reagents like DBU or HF•pyridine can be employed.[4][5]
Q4: I am performing a Suzuki-Miyaura coupling with a derivative, but the reaction is sluggish. How can I improve it?
A4: The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but its efficiency can be influenced by several factors.[6]
-
Choice of Halide: The reactivity of the aryl halide is critical. The general trend is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. The oxidative addition of aryl chlorides to the palladium catalyst is often slow.[6] If you are using an aryl chloride, consider converting it to a bromide or iodide if possible.
-
Catalyst and Ligands: While many palladium catalysts are effective, sterically hindered biaryl products may require specific ligands to facilitate the reaction. For instance, the use of triphenylphosphine with a palladium complex has been shown to be effective for multiple Suzuki couplings on polybromoarenes.[7]
-
Base and Solvent: The choice of base and solvent system is important. Common bases include K₂CO₃, NaOH, and others.[7][8] The reaction is often performed in solvents like DMF/H₂O or 1,4-dioxane.[7][8] Ensure all solvents are appropriately degassed to prevent catalyst degradation.[8]
Q5: How can I avoid side reactions during the functionalization of fluorinated aromatic rings?
A5: The strong electron-withdrawing nature of fluorine atoms significantly impacts the reactivity of the aromatic ring.[9] For certain applications, such as the synthesis of fluorinated aromatic ligands for metal-organic frameworks (MOFs), controlled deprotection of the silyl groups under mild acidic conditions is essential to prevent unwanted side reactions.[1] The fluorine atoms can also destabilize coordination bonds, so techniques like slow diffusion methods may be necessary during assembly to improve crystallinity.[1]
Data Presentation: Reaction Condition Summaries
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | Trimethylsilyl chloride, Tris(diethylamino)phosphine | Anhydrous Acetonitrile | -30°C | - | 59% | [1] |
| Poly(cadmium-2,3,5,6-tetrafluorobenzene) | Trimethylsilyl chloride | (neat, under vacuum) | Stepwise heating to 250°C | 56 h | - | [2] |
Table 2: Optimization of Desilylation of Aryl Silyl Ethers with NaH
| Silyl Ether Type | NaH (equiv.) | Solvent | Temperature | Time | Yield | Reference |
| Aryl OTBS | 2.0 | DMF | Room Temp. | 5 min | Quantitative | [3] |
| Aryl OTBS | 2.0 | DMF | 0°C | 8 min | 95% | [3] |
| Aryl OTBS | - | THF | Room Temp. | 6 h | 90% | [3] |
| Aryl OTBS | - | 1,4-Dioxane | 60°C | - | 80% | [3] |
| Aryl OTBS | - | DMSO | Room Temp. | 8 min | 85% | [3] |
| Aryl OTBS | - | Benzene/Toluene/Diethyl Ether | Room Temp. & 60°C | - | No Reaction | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Dibromo-2,3,5,6-tetrafluorobenzene[1]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1,4-Dibromo-2,3,5,6-tetrafluorobenzene in anhydrous acetonitrile.
-
Cooling: Cool the solution to -30°C using a suitable cooling bath.
-
Reagent Addition: Add tris(diethylamino)phosphine [P(NEt₂)₃] as a catalyst, followed by the dropwise addition of trimethylsilyl chloride (ClSiMe₃).
-
Reaction: Allow the reaction to proceed at -30°C, monitoring by an appropriate method (e.g., GC-MS or TLC).
-
Workup: Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purification: Purify the crude product via vacuum distillation to obtain this compound (Yield: 59%).
Protocol 2: General Procedure for Desilylation of Aryl Silyl Ethers using NaH in DMF[3]
-
Preparation: To a solution of the aryl silyl ether in anhydrous DMF at room temperature, add sodium hydride (NaH, 2.0 equivalents) portion-wise.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid (complete within 5-10 minutes). Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.
Protocol 3: Representative Suzuki-Miyaura Coupling of a Polybromoarene[7]
-
Preparation: In a reaction vessel, combine the polybromoarene (1.0 equiv), the desired arylboronic acid (e.g., 4.8 equiv for a tetrabromo substrate), a palladium catalyst (e.g., 2 mol %), a ligand such as triphenylphosphine (e.g., 4 mol %), and a base like NaOH (e.g., 8.0 equiv).
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane.
-
Reaction: Heat the mixture under reflux under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (e.g., 8 hours).
-
Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic extracts, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the polyphenylated arene.
Visualizations: Workflows and Pathways
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting NaH-mediated desilylation reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | 16956-91-5 | Benchchem [benchchem.com]
- 2. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-bis(trimethylsilyl)tetrafluorobenzene. The content is designed to address common challenges, particularly low reaction yields, during its functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile building block in organofluorine chemistry. The trimethylsilyl (TMS) groups serve as reactive handles for ipso-substitution, allowing for the introduction of a variety of functional groups onto the tetrafluorobenzene ring. This makes it a valuable precursor for the synthesis of complex polyfluoroaromatic compounds, which are of interest in materials science and pharmaceutical development. Common transformations include palladium-catalyzed cross-coupling reactions and electrophilic substitutions.[1]
Q2: I am observing a significant amount of protodesilylation in my reaction, leading to tetrafluorobenzene as a byproduct. What causes this and how can I minimize it?
A2: Protodesilylation, the cleavage of a carbon-silicon bond and its replacement with a carbon-hydrogen bond, is a common side reaction with arylsilanes, especially under cross-coupling conditions. This can be promoted by moisture, acidic or basic conditions, and high temperatures.
To minimize protodesilylation:
-
Ensure strictly anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and fresh, dry reagents.
-
Optimize the base: For cross-coupling reactions, a weaker base may be preferable. Screening different bases (e.g., CsF, K₃PO₄, or organic bases) can be beneficial.
-
Control the temperature: Running the reaction at the lowest effective temperature can reduce the rate of protodesilylation.
-
Use a fluoride source for activation: In Hiyama-type couplings, a fluoride source like TBAF is necessary to activate the silane, but excess fluoride can also promote protodesilylation. Use of stoichiometric amounts is recommended.
Q3: Can both trimethylsilyl groups be functionalized? How can I control the selectivity for mono- versus di-functionalization?
A3: Yes, both trimethylsilyl groups can be functionalized. Achieving selective mono-functionalization can be challenging and is highly dependent on the reaction conditions and the reactivity of the electrophile or coupling partner.
-
Stoichiometry: Using a stoichiometric equivalent or a slight excess of the reagent will favor mono-functionalization.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to limit the reaction to a single substitution. Careful monitoring of the reaction progress by GC-MS or LC-MS is crucial.
-
Steric Hindrance: Once the first functional group is installed, steric hindrance may disfavor the second substitution, aiding in the isolation of the mono-functionalized product.
Troubleshooting Low Yields in Functionalization Reactions
Low yields in the functionalization of this compound can arise from several factors. The following sections provide troubleshooting guidance for common reaction types.
Troubleshooting Workflow
References
preventing thermal decomposition of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(trimethylsilyl)tetrafluorobenzene. The information is designed to help prevent and troubleshoot issues related to the thermal decomposition of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
A1: Published data suggests that this compound is thermally stable up to approximately 270°C. However, in some synthetic preparations, a color change to light grey has been observed when heating the compound between 230°C and 250°C, which may indicate the onset of decomposition or side reactions.[1] It is recommended to conduct experiments at the lowest feasible temperature to minimize the risk of thermal degradation.
Q2: What are the likely thermal decomposition pathways for this compound?
Q3: Are there any known stabilizers to prevent the thermal decomposition of this compound?
A3: There is limited information on specific high-temperature stabilizers for this compound in anhydrous conditions. For organosilicon compounds in general, hindered phenolic antioxidants and aromatic amines are used to prevent oxidation at high temperatures.[2] However, their efficacy for preventing thermal (non-oxidative) decomposition of this specific compound would require experimental validation. For high-temperature applications of silanes, especially those involving bonding to surfaces, aryl-substituted hydrolyzable silanes have shown improved resistance to oxidative and hydrolytic stress.[3]
Q4: What are the best practices for handling and storing this compound to ensure its stability?
A4: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place. It is sensitive to moisture and should be handled and stored under an inert gas atmosphere. Keep the compound away from heat and sources of ignition.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound at elevated temperatures.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction mixture turns dark (e.g., brown, black) or changes color unexpectedly upon heating. | Thermal decomposition of this compound or other reactants. | 1. Lower Reaction Temperature: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate.2. Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation, which can be initiated at high temperatures.3. Use of Antioxidants: Consider the addition of a high-temperature antioxidant, such as a hindered phenolic (e.g., BHT), though its effectiveness should be tested on a small scale first. |
| Low yield of the desired product in a high-temperature reaction. | Decomposition of the starting material, this compound. | 1. Confirm Starting Material Purity: Use a pure sample of this compound. If necessary, purify by vacuum distillation.2. Gradual Heating: Increase the temperature of the reaction mixture gradually to the target temperature.3. Alternative Synthetic Route: Explore alternative synthetic pathways that do not require temperatures exceeding 230°C. |
| Formation of unexpected byproducts, particularly those lacking trimethylsilyl groups. | Cleavage of the C-Si bond followed by subsequent reactions of the resulting radical species. | 1. Analyze Byproducts: Use analytical techniques such as GC-MS or NMR to identify the structure of the byproducts. This can help confirm the decomposition pathway.2. Radical Trap: In a small-scale experiment, consider adding a radical scavenger to see if it inhibits byproduct formation, which would support a radical decomposition mechanism. |
Experimental Protocols
Protocol 1: Small-Scale Test for Thermal Stability
This protocol can be used to determine the approximate decomposition temperature of this compound in a specific reaction solvent.
-
Place a small amount (e.g., 10-20 mg) of this compound and the desired reaction solvent in a small reaction vial equipped with a magnetic stir bar.
-
Seal the vial under an inert atmosphere (e.g., Argon).
-
Heat the vial on a hot plate with a temperature controller, starting at a temperature well below the suspected decomposition point (e.g., 200°C).
-
Gradually increase the temperature in increments of 5-10°C, holding for a set time at each step (e.g., 15 minutes).
-
Visually inspect for any color change. The temperature at which a distinct and rapid color change occurs can be considered the approximate onset of decomposition under those conditions.
-
For a more quantitative analysis, samples can be taken at different temperatures and analyzed by GC or NMR to monitor the degradation of the starting material.
Protocol 2: Purification by Vacuum Distillation
If the purity of this compound is , vacuum distillation can be used for purification.
-
Set up a distillation apparatus suitable for vacuum. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the appropriate boiling point under the given pressure. The literature suggests a boiling point of 210-216°C at atmospheric pressure for a related compound, so a significantly lower temperature will be required under vacuum.[4]
Visualizations
Caption: Figure 1. Postulated Thermal Decomposition Pathway
Caption: Figure 2. Troubleshooting Workflow for Suspected Decomposition
References
- 1. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. EP0176062A2 - Silane bonding agents for high temperature applications and method therefor - Google Patents [patents.google.com]
- 4. 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor [mdpi.com]
Technical Support Center: Synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,4-Bis(trimethylsilyl)tetrafluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: There are three primary methods reported for the synthesis of this compound:
-
Lithiation of 1,2,4,5-tetrafluorobenzene: This method involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium, followed by quenching with trimethylsilyl chloride.[1]
-
Silylation of 1,4-Dibromo-2,3,5,6-tetrafluorobenzene: This route utilizes 1,4-Dibromo-2,3,5,6-tetrafluorobenzene and trimethylsilyl chloride in the presence of a catalyst, such as Tris(diethylamino)phosphine.[2]
-
Reaction with an organometallic polymer: This less common method involves the reaction of poly(cadmium-2,3,5,6-tetrafluorobenzene) with trimethylsilyl chloride.[1]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, largely dependent on the chosen synthetic route. Common issues include:
-
Exothermic Reactions: Lithiation and Grignard reactions are often highly exothermic. Inadequate heat dissipation at larger scales can lead to runaway reactions and the formation of byproducts.
-
Handling of Pyrophoric Reagents: Reagents like n-butyl lithium are pyrophoric and require specialized handling procedures and equipment, especially at larger quantities.
-
Maintaining Anhydrous Conditions: These reactions are highly sensitive to moisture. Ensuring and maintaining strictly anhydrous conditions in large reactors can be challenging.
-
Mixing and Mass Transfer: Achieving efficient mixing in large reactors is crucial for maintaining reaction homogeneity and preventing localized "hot spots" or areas of high reagent concentration, which can lead to side reactions.
-
Purification: Isolating the pure product at a large scale can be difficult. Byproducts from side reactions can co-distill or co-crystallize with the desired product, necessitating more complex purification protocols.
-
Safety: The combination of flammable solvents, pyrophoric reagents, and exothermic reactions requires a thorough safety assessment and robust engineering controls for large-scale production.
Q3: Are there any known issues with synthesizing isomers of this compound?
A3: Yes, attempts to synthesize the ortho-isomer, 1,2-bis(trimethylsilyl)tetrafluorobenzene, using similar methods to the para-isomer have been reported as unsuccessful. The reaction of 1,2-dibromo-3,4,5,6-tetrafluorobenzene with trimethylsilyl chloride and a phosphine catalyst primarily yields the mono-silylated product, 1-bromo-2-trimethylsilyl-3,4,5,6-tetrafluorobenzene.[2] This is likely due to steric hindrance from the first bulky trimethylsilyl group impeding the introduction of the second in the adjacent position.
Troubleshooting Guides
Route 1: Lithiation of 1,2,4,5-tetrafluorobenzene
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product. | 1. Inactive or degraded n-butyl lithium. 2. Presence of moisture in reagents or glassware. 3. Reaction temperature too high. | 1. Titrate the n-butyl lithium solution before use to determine its exact concentration. 2. Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. 3. Maintain a low reaction temperature (typically -78 °C) during the addition of n-butyl lithium and trimethylsilyl chloride. |
| Formation of significant byproducts. | 1. Localized high concentrations of n-butyl lithium. 2. Reaction temperature fluctuations. 3. Protonation of the lithiated intermediate by trace amounts of water. | 1. Add the n-butyl lithium solution slowly and sub-surface with efficient stirring to ensure rapid dispersion. 2. Use a reliable cooling bath and monitor the internal reaction temperature closely. 3. Ensure all reagents and solvents are scrupulously dried. |
| Difficulty in purification. | 1. Presence of mono-silylated byproduct. 2. Residual starting material. 3. Siloxane byproducts from reaction with trace oxygen. | 1. Use a slight excess of n-butyl lithium and trimethylsilyl chloride to drive the reaction to completion. 2. Monitor the reaction by GC or TLC to ensure complete consumption of the starting material. 3. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Route 2: Silylation of 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product. | 1. Inactive catalyst. 2. Impure starting materials. 3. Incorrect reaction temperature. | 1. Use a freshly opened or properly stored catalyst. 2. Ensure the purity of the dibromotetrafluorobenzene and trimethylsilyl chloride. 3. Optimize the reaction temperature; one reported procedure specifies -30 °C for improved yield compared to refluxing hexane.[2] |
| Formation of mono-silylated byproduct. | 1. Insufficient amount of trimethylsilyl chloride or catalyst. 2. Short reaction time. | 1. Use a stoichiometric excess of trimethylsilyl chloride. 2. Monitor the reaction progress and allow sufficient time for the second silylation to occur. |
| Reaction does not initiate. | 1. Poor quality of the catalyst. 2. Presence of inhibitors in the reagents or solvent. | 1. Use a reliable source for the catalyst. 2. Purify the solvent and reagents before use. |
Quantitative Data
Table 1: Comparison of Reaction Conditions for the Silylation of 1,4-Dibromo-2,3,5,6-tetrafluorobenzene
| Parameter | Traditional Method | Modified Method |
| Solvent | Hexane | Acetonitrile |
| Temperature | Reflux (~69 °C) | -30 °C |
| Reaction Time | 24 hours | 3 hours |
| Yield | 45% | 59% |
| Byproduct Formation | High | Low |
| Data sourced from Benchchem.[2] |
Experimental Protocols
Protocol 1: Lithiation of 1,2,4,5-tetrafluorobenzene (Lab Scale)
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-Butyl lithium in hexanes
-
Trimethylsilyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes for washing
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 1,2,4,5-tetrafluorobenzene and anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of n-butyl lithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Add trimethylsilyl chloride dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like hexanes.
Visualizations
Experimental Workflow: Lithiation Route
Caption: Lithiation synthesis workflow.
Logical Relationship: Troubleshooting Low Yield in Lithiation
Caption: Low yield troubleshooting logic.
References
identifying byproducts in 1,4-Bis(trimethylsilyl)tetrafluorobenzene reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-bis(trimethylsilyl)tetrafluorobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify common byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H and ¹⁹F NMR signals for my starting material, this compound?
A1: In a standard deuterated solvent like CDCl₃, you should observe a single, sharp peak in the ¹H NMR spectrum for the 18 equivalent protons of the two trimethylsilyl (-SiMe₃) groups. In the ¹⁹F NMR spectrum, you will see a single signal for the four equivalent fluorine atoms on the benzene ring.
Q2: I see extra peaks in my ¹H NMR spectrum after my reaction. What are the most common byproducts?
A2: The most common byproducts arise from the cleavage of one or both C-Si bonds (desilylation or protodesilylation).[1][2] This typically results in the replacement of a -SiMe₃ group with a proton (-H). Another common byproduct class includes silanols and disiloxanes, which can form if water is present.[3][4]
-
Mono-desilylation: Formation of 1-H-4-(trimethylsilyl)tetrafluorobenzene. You will see a new signal in the aromatic region of the ¹H NMR spectrum and the trimethylsilyl signal will integrate to 9 protons instead of 18 relative to the new aromatic proton.
-
Di-desilylation: Formation of 1,2,4,5-tetrafluorobenzene. The trimethylsilyl signal will be completely absent, and you will see a new, larger signal in the aromatic proton region.
-
Hydrolysis: Formation of silanols or disiloxanes. These can result in broad peaks in the ¹H NMR spectrum and the appearance of new silicon-containing species in the ²⁹Si NMR spectrum.[3]
Q3: My ¹⁹F NMR spectrum shows more than one signal. What does this indicate?
A3: The presence of multiple signals in the ¹⁹F NMR spectrum suggests that the symmetry of the tetrafluorobenzene ring has been broken. This is a strong indicator of mono-desilylation or the formation of another asymmetrically substituted byproduct. For example, in the mono-desilylated product, the four fluorine atoms are no longer chemically equivalent, which will lead to a more complex splitting pattern.
Q4: How can I confirm if a byproduct is a silanol or a disiloxane?
A4: Silanols (R₃Si-OH) typically show a broad, exchangeable proton signal in the ¹H NMR spectrum. Shaking the NMR sample with a drop of D₂O will cause this peak to disappear or decrease significantly.[5] Disiloxanes (R₃Si-O-SiR₃) will not have this exchangeable proton. ²⁹Si NMR is also very effective for distinguishing these species, as they will have distinct chemical shifts.
Q5: I have an unexpected singlet in the aromatic region of my ¹H NMR spectrum. What could it be?
A5: A singlet in the aromatic region could indicate the formation of a fully desilylated byproduct, 1,2,4,5-tetrafluorobenzene, where the two protons are chemically equivalent. However, you should also consider the possibility of grease or other common laboratory contaminants. Always run a ¹H NMR of your solvent and check for impurities.
Q6: My reaction mixture seems clean by TLC, but the ¹H NMR spectrum is very complex. What could be the issue?
A6: Several factors can cause unexpectedly complex NMR spectra:
-
Rotamers: If your product has bulky groups, you might be observing different rotational isomers (rotamers) that are distinct on the NMR timescale. Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single, simpler pattern.[5]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening, making the spectrum appear complex and poorly resolved.
-
Poor Shimming: An improperly shimmed spectrometer will result in broad, distorted peaks. Ensure the instrument is properly tuned and shimmed before acquiring your data.[6]
Data Presentation: NMR Signatures of Common Species
The following table summarizes the characteristic NMR chemical shifts for this compound and its common byproducts. Chemical shifts are reported in ppm and are solvent-dependent.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key Features |
| Starting Material | C₆F₄(SiMe₃)₂ | ~0.4 (s, 18H)[7] | ~ -124 (s, 4F)[8] | Single peaks in both ¹H and ¹⁹F spectra indicating high symmetry. |
| Mono-desilylation Product | C₆F₄(H)(SiMe₃) | ~7.0 (tt, 1H), ~0.4 (s, 9H) | Complex multiplet | Appearance of a proton in the aromatic region. ¹⁹F signal becomes complex due to loss of symmetry. |
| Di-desilylation Product | C₆F₄H₂ | ~7.0 (tt, 2H) | ~ -138 (m, 4F) | Absence of the -SiMe₃ signal. Single signal for the two equivalent aromatic protons. |
| Silanol Byproduct | (Me₃Si)C₆F₄SiMe₂OH | ~0.3 (s, 9H), ~0.2 (s, 6H), broad OH | Complex multiplet | Appearance of a broad, D₂O-exchangeable OH peak. |
Note: s = singlet, tt = triplet of triplets, m = multiplet. Actual chemical shifts and multiplicities can vary based on solvent and spectrometer frequency.
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your crude reaction mixture or purified product into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often a good first choice as it is compatible with many organosilicon compounds.[9]
-
Dissolution: Ensure the sample is fully dissolved. Vortex or gently sonicate the vial if necessary.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Standard NMR Acquisition Parameters
For reliable identification and quantification, consider the following acquisition parameters:
-
¹H NMR:
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 1-2 seconds for qualitative analysis. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.
-
Acquisition Time (aq): 2-4 seconds to ensure good resolution.
-
Number of Scans (ns): 8-16 scans for a moderately concentrated sample.
-
-
¹⁹F NMR:
-
Decoupling: Use proton decoupling to simplify the spectra.
-
Spectral Width: Ensure the spectral width is large enough to encompass all expected fluorine signals.
-
Relaxation Delay (d1): Typically shorter than for ¹H, 1-2 seconds is usually sufficient.
-
-
²⁹Si NMR:
-
Technique: Use a polarization transfer experiment like DEPT or INEPT for enhanced sensitivity, as ²⁹Si has a low natural abundance and negative gyromagnetic ratio.
-
Relaxation Delay (d1): Can be longer; 5-10 seconds is a good starting point.
-
Number of Scans (ns): Will require a significantly higher number of scans (e.g., 128 or more) compared to ¹H NMR.
-
Visualizations
Logical Workflow for Byproduct Identification
The following diagram outlines a systematic workflow for identifying unknown signals in the NMR spectrum of a reaction mixture.
Caption: Troubleshooting workflow for NMR-based byproduct identification.
Potential Reaction Pathways to Byproducts
This diagram illustrates the formation of common desilylation and hydrolysis byproducts from the starting material.
Caption: Common byproduct formation pathways from this compound.
References
- 1. Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bipm.org [bipm.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,4-Bis(trimethylsilyl)tetrafluorobenzene and 1,4-Bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1,4-Bis(trimethylsilyl)tetrafluorobenzene and 1,4-Bis(trifluoromethyl)benzene, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). The information presented is curated from experimental and computational studies to assist in the selection of appropriate reagents for chemical synthesis and drug development.
Executive Summary
1,4-Bis(trifluoromethyl)benzene is significantly more reactive towards nucleophilic aromatic substitution than this compound. This difference in reactivity is primarily attributed to the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) groups, which strongly activate the aromatic ring for nucleophilic attack. In contrast, the trimethylsilyl (-Si(CH3)3) groups have a less pronounced and more complex electronic effect, rendering the tetrafluorobenzene ring less electrophilic.
Introduction
Both this compound and 1,4-Bis(trifluoromethyl)benzene are valuable building blocks in organic synthesis, particularly in the preparation of functionalized aromatic compounds. Their reactivity is dominated by the substituents on the benzene ring, which modulate the electron density of the aromatic system and influence its interaction with attacking reagents. This guide focuses on comparing their reactivity in the context of nucleophilic aromatic substitution (SNAr), a key reaction for the functionalization of electron-deficient aromatic rings.
Electronic and Steric Effects of Substituents
The reactivity of an aromatic ring in SNAr reactions is largely governed by the electronic effects of its substituents. Electron-withdrawing groups (EWGs) enhance reactivity by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect, -I).[1] This effect significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.
The trimethylsilyl group (-Si(CH3)3) exhibits a more nuanced electronic character. While silicon is more electropositive than carbon, suggesting an electron-donating inductive effect, the overall influence on an aromatic ring is complex. It can also exhibit some electron-withdrawing character, but to a much lesser extent than a trifluoromethyl group.
To quantify these electronic effects, Hammett substituent constants (σp) are employed. A more positive σp value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -CF3 | +0.54 | Strongly Electron-Withdrawing |
| -Si(CH3)3 | -0.07 | Weakly Electron-Donating/Withdrawing |
Table 1: Comparison of Hammett Constants for Trifluoromethyl and Trimethylsilyl Groups.
Sterically, the trimethylsilyl group is bulkier than the trifluoromethyl group, which can also influence the accessibility of the aromatic ring to incoming nucleophiles.
Reactivity towards Nucleophilic Aromatic Substitution (SNAr)
The disparate electronic properties of the -CF3 and -Si(CH3)3 groups lead to a significant difference in the reactivity of the parent molecules towards nucleophiles.
1,4-Bis(trifluoromethyl)benzene: The two strongly electron-withdrawing -CF3 groups in the para position synergistically activate the benzene ring, making it highly electrophilic. The carbon atoms attached to the fluorine atoms are prime targets for nucleophilic attack.
This compound: The tetrafluorinated benzene ring is inherently electron-deficient. However, the trimethylsilyl groups do not significantly enhance this deficiency compared to trifluoromethyl groups. Therefore, its reactivity in SNAr reactions is expected to be considerably lower.
Based on the strong electron-withdrawing nature of the -CF3 groups, it is predicted that 1,4-Bis(trifluoromethyl)benzene will have a significantly lower LUMO energy and a more positive ESP on the aromatic carbons compared to this compound, thus confirming its higher reactivity.
Experimental Protocols
While a direct comparative study is not available, the following general protocol for nucleophilic aromatic substitution on a polyfluoroaromatic compound can be adapted for both substrates. It is expected that reactions with 1,4-Bis(trifluoromethyl)benzene will proceed under milder conditions (e.g., lower temperatures, shorter reaction times) than those with this compound.
General Protocol for Nucleophilic Aromatic Substitution of a Polyfluoroarene
This protocol is based on procedures reported for the reaction of polyfluoroarenes with various nucleophiles.[5]
Materials:
-
Polyfluoroaromatic substrate (1,4-Bis(trifluoromethyl)benzene or this compound) (1.0 eq)
-
Nucleophile (e.g., an amine, alcohol, or thiol) (1.0-1.2 eq)
-
Base (e.g., K2CO3, Cs2CO3, or NaH) (1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the polyfluoroaromatic substrate and the anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes.
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-120 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The optimal reaction conditions (temperature, reaction time, choice of base and solvent) will depend on the specific nucleophile and substrate used and should be determined empirically. For 1,4-Bis(trifluoromethyl)benzene, reactions may proceed at or near room temperature, while this compound will likely require elevated temperatures.
Conclusion
The reactivity of 1,4-Bis(trifluoromethyl)benzene in nucleophilic aromatic substitution reactions is substantially higher than that of this compound. This is a direct consequence of the strong electron-withdrawing nature of the trifluoromethyl groups, which activate the aromatic ring towards nucleophilic attack. Researchers should consider the milder reaction conditions required for the functionalization of 1,4-Bis(trifluoromethyl)benzene, while more forcing conditions will likely be necessary for reactions involving this compound. This understanding is critical for the rational design of synthetic routes and the development of new chemical entities.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | 16956-91-5 | Benchchem [benchchem.com]
A Comparative Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene and Other Silylated Aromatics for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and materials science, silylated aromatic compounds serve as versatile building blocks and key intermediates. Among these, 1,4-Bis(trimethylsilyl)tetrafluorobenzene stands out due to its unique combination of a highly fluorinated aromatic core and reactive trimethylsilyl (TMS) groups. This guide provides an objective comparison of this compound with other silylated aromatics, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagents for their specific applications.
Physicochemical Properties and Stability
Silylated aromatics, in general, exhibit increased thermal stability and solubility in organic solvents compared to their non-silylated counterparts. The introduction of silicon, with its longer C-Si bond compared to a C-C bond, can also lead to unique steric and electronic properties.[1] Fluorination of the aromatic ring, as seen in this compound, further enhances thermal and oxidative stability.[2][3]
A comparative study on the thermal stability of various self-assembled monolayers (SAMs) demonstrated that silane-based SAMs are generally more thermally stable than thiol-based ones, with fluorinated silanes showing even greater stability.[4] For instance, while some thiol-based SAMs are stable up to around 110-145 °C, certain fluorinated silane SAMs can be stable up to 350 °C.[4] This enhanced stability of fluorinated organic materials is a critical factor in applications requiring high-temperature processing, such as in organic electronics.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₂H₁₈F₄Si₂ | 294.44 | 53-55 | Not specified |
| 1,4-Bis(trimethylsilyl)benzene | C₁₂H₂₂Si₂ | 222.48 | 91-94 | 194 |
| 1,4-Bis(triethylsilyl)tetrafluorobenzene | C₁₈H₃₀F₄Si₂ | 378.60 | Not specified | Not specified |
| Trimethylsilylbenzene | C₉H₁₄Si | 150.30 | Not applicable | 170-171 |
| Triethoxysilylbenzene | C₁₂H₂₀O₃Si | 240.37 | Not applicable | 237 |
Performance in Cross-Coupling Reactions
Silylated aromatics are highly valued for their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Hiyama, and Sonogashira couplings. The silyl group can act as a leaving group, facilitating the formation of new carbon-carbon bonds. The reactivity of the silylarene is influenced by both the silyl group itself (e.g., trimethylsilyl vs. triethoxysilyl) and the substituents on the aromatic ring.
The activation of the C-Si bond is a crucial step in these reactions. For Hiyama coupling, this is typically achieved using a fluoride source or a base to form a more reactive pentavalent silicon intermediate.[5][6] While trimethylsilyl groups often require fluoride activation, other silicon-based reagents like organosilanols can undergo cross-coupling under base-only conditions, which can be advantageous when fluoride-sensitive functional groups are present.[7]
The following sections provide a comparative overview of the performance of silylated aromatics in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds. While traditionally employing organoboron reagents, silylated aromatics can be used in a modified approach. The reaction generally requires the activation of the silyl group.
Table 2: Illustrative Yields in Suzuki-Miyaura Type Couplings of Silylated Aromatics
| Silylated Aromatic | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryltrimethylsilane | Aryl Halide | Pd(OAc)₂ / Ligand | TBAF | THF | 90 | 12-24 | 40-97[8] |
| Aryltrifluorosilane | Aryl Chloride | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 71-94[9] |
| Arylsiloxane | Aryl Bromide | Pd(OAc)₂ / PEG | NaOH | Water | 100 | 12 | 80-95 |
Note: This table provides a general range of yields from different studies and is not a direct head-to-head comparison under identical conditions.
Hiyama Coupling
The Hiyama coupling directly utilizes organosilanes as nucleophilic partners. The reactivity can be tuned by the nature of the substituents on the silicon atom, with alkoxysilanes and chlorosilanes often showing higher reactivity than trialkylsilanes.[5]
Table 3: Comparative Yields in Hiyama Coupling Reactions
| Silylated Aromatic | Coupling Partner | Catalyst System | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyltrimethoxysilane | 4-Bromoanisole | [(NHC)₂PdCl₂] | NaOH | Microwave | 120 | 1 | 95[8] |
| Phenyltriethoxysilane | 4-Bromoanisole | Pd(NH₃)₂Cl₂ / Ligand | NaOH | Water | 100 | 12 | 99[8] |
| Aryltrifluorosilane | Heteroaryl Chloride | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 71-94[5] |
Note: This table provides a general range of yields from different studies and is not a direct head-to-head comparison under identical conditions.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. While it typically involves the coupling of a terminal alkyne with an aryl halide, variations using silylated alkynes are also prevalent.
Table 4: Illustrative Yields in Sonogashira Coupling Reactions
| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Aryl Halide | Terminal Alkyne | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | Not specified | Moderate to Excellent[1] |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1.5 | Good[10] |
| Aryl Halide | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | THF | RT | Not specified | Not specified[11] |
Note: This table provides a general range of yields from different studies and is not a direct head-to-head comparison under identical conditions.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis of this compound and its use in a cross-coupling reaction, as well as a general desilylation protocol.
Synthesis of this compound[12]
Reactants:
-
Poly(cadmium-2,3,5,6-tetrafluorobenzene) ([1,4-Cd—C₆F₄]ₙ)
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
Procedure:
-
In a glove box, charge a Duran-glass Carius tube with 7.1 g (27.3 mmol) of poly(cadmium-2,3,5,6-tetrafluorobenzene).
-
Add 6.55 g (60.3 mmol) of freshly distilled trimethylsilyl chloride under a dry nitrogen atmosphere.
-
Seal the tube, shake, and heat it in an oven. The temperature is increased stepwise over 30 hours to 222 °C.
-
Further heating from 230 to 250 °C over 26 hours results in a color change to light grey.
-
After cooling, the product is isolated and purified.
General Protocol for Suzuki-Miyaura Cross-Coupling[9]
Reactants:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Water-Extract of Banana (WEB) (3 mL)
Procedure:
-
Combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB in a reaction flask.
-
Stir the mixture at room temperature for the required time, monitoring the reaction by TLC.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Purify the product by column chromatography on silica gel.
General Protocol for Desilylation using TBAF[8][13]
Reactants:
-
Silylated compound (1 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.2 - 8 equiv)
-
Solvent (e.g., THF)
-
Dowex 50WX8 ion-exchange resin
-
Calcium carbonate (CaCO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve the silylated compound in the chosen solvent.
-
Add the TBAF solution and stir at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Add calcium carbonate and Dowex ion-exchange resin to the reaction mixture.
-
Add methanol and stir for 1 hour.
-
Filter the mixture and concentrate the filtrate to obtain the desilylated product.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene as a Quantitative NMR Internal Standard
In the landscape of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed validation of 1,4-Bis(trimethylsilyl)tetrafluorobenzene as a robust qNMR internal standard, comparing its performance with other commonly used standards. This document is intended for researchers, scientists, and drug development professionals who rely on precise quantitative analysis.
Introduction to this compound
This compound is a highly stable and soluble organic compound that serves as an excellent internal standard for both proton (¹H) and fluorine-¹⁹F) qNMR. Its symmetrical structure provides a simple, sharp singlet in ¹H NMR from the eighteen equivalent protons of the two trimethylsilyl (-Si(CH₃)₃) groups. Additionally, the tetrafluorinated benzene ring offers a distinct signal in ¹⁹F NMR, making it a versatile standard for a wide range of analytes, particularly in the analysis of fluorinated pharmaceuticals. The National Metrology Institute of Japan (NMIJ) distributes 1,4-bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene as a certified reference material (CRM) for ¹⁹F qNMR, underscoring its suitability and validation for quantitative purposes[1].
Comparison with Alternative qNMR Internal Standards
The ideal qNMR internal standard should possess several key characteristics: high purity, stability, solubility in common deuterated solvents, and signals that do not overlap with analyte signals. The following table compares the properties of this compound with other widely used qNMR standards.
| Property | This compound | Maleic Acid | Dimethyl Sulfone (DMSO₂) | 3,5-Bis(trifluoromethyl)benzoic Acid (BTFMBA) |
| Molar Mass ( g/mol ) | 294.44 | 116.07 | 94.13 | 258.12 |
| ¹H NMR Signal (ppm) | ~0.25 (s, 18H) | ~6.3 (s, 2H) | ~3.0 (s, 6H) | ~8.3 (s, 1H), ~8.6 (s, 2H) |
| ¹⁹F NMR Signal (ppm) | ~ -138 | N/A | N/A | ~ -63 |
| Solubility | Soluble in CDCl₃, Acetone-d₆, DMSO-d₆ | Soluble in D₂O, DMSO-d₆, CD₃OD | Soluble in D₂O, CDCl₃, DMSO-d₆ | Soluble in CDCl₃, Acetone-d₆, CD₃OD, DMSO-d₆ |
| Key Advantages | Single, sharp ¹H signal in an uncongested region; also a ¹⁹F standard. | High solubility in polar solvents; sharp singlet. | Chemically inert; sharp singlet. | ¹H and ¹⁹F standard; signals in the downfield region. |
| Potential Limitations | Lower solubility in highly polar solvents like D₂O. | Can be reactive (e.g., esterification); signal can overlap with olefinic protons. | Signal can overlap with methoxy or methyl groups. | Signals can overlap with aromatic protons. |
| Purity | Commercially available with high purity (≥98%). | High purity available, but can be hygroscopic. | High purity available; stable. | High purity available; stable. |
Experimental Protocols
A generalized experimental workflow for qNMR using an internal standard is presented below. This protocol can be adapted for this compound for both ¹H and ¹⁹F qNMR.
1. Sample Preparation:
-
Accurately weigh the internal standard (e.g., 5-10 mg of this compound) and the analyte into a clean, dry vial.
-
Dissolve the mixture in a precise volume of an appropriate deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean NMR tube.
2. NMR Data Acquisition:
-
Spectrometer Setup: Use a well-shimmed NMR spectrometer. For high accuracy, data should be acquired in a non-spinning mode to avoid spinning sidebands.
-
Pulse Sequence: A standard 90° pulse-acquire sequence is recommended.
-
Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full magnetization recovery. A typical starting point is a delay of 30 seconds.
-
Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
For ¹⁹F qNMR: Use a probe tuned to ¹⁹F. An inverse-gated decoupling sequence can be used to suppress the nuclear Overhauser effect (NOE).
3. Data Processing and Quantification:
-
Apply a line broadening factor (e.g., 0.3 Hz for ¹H) to improve the S/N.
-
Perform manual phase correction and baseline correction to ensure accurate integration.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following equation:
Purityanalyte = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the internal standard
-
Visualizations
Caption: A flowchart illustrating the key stages of a quantitative NMR experiment.
Caption: A decision tree for the selection of a suitable qNMR internal standard.
Conclusion
This compound is a highly effective and versatile internal standard for quantitative NMR spectroscopy. Its key advantages include a simple and well-resolved ¹H NMR signal in a region typically free of interference, and its utility as a ¹⁹F qNMR standard. While its solubility profile makes it more suitable for organic solvents, it demonstrates excellent stability and is available in high purity. For researchers in pharmaceutical development and chemical analysis, this compound represents a reliable choice for achieving high-quality, reproducible qNMR data.
References
alternative precursors to 1,4-Bis(trimethylsilyl)tetrafluorobenzene for polymer synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 1,4-Bis(trimethylsilyl)tetrafluorobenzene in Polymer Synthesis
The synthesis of high-performance fluorinated polymers is a cornerstone of advanced materials science, with applications ranging from specialized electronics to robust coatings and biomedical devices. The choice of fluorinated precursor is a critical factor that dictates the final properties of the polymer. This guide provides a comprehensive comparison of this compound and its primary alternatives—decafluorobiphenyl and hexafluorobenzene—for the synthesis of fluorinated poly(arylene ether)s.
Performance Comparison of Fluorinated Precursors
The selection of a fluorinated precursor significantly influences the thermal, mechanical, and dielectric properties of the resulting polymers. While direct comparative studies under identical conditions are limited in publicly available literature, the following table summarizes typical properties of poly(arylene ether)s synthesized from this compound, decafluorobiphenyl, and hexafluorobenzene, based on data extrapolated from various studies.
| Property | Polymer from this compound | Polymer from Decafluorobiphenyl | Polymer from Hexafluorobenzene |
| Glass Transition Temperature (Tg) | Typically high, often exceeding 200°C | High, in the range of 180-260°C | Generally lower, with reports of poor thermal stability in some cases[1] |
| Thermal Stability (5% Weight Loss, Td5) | High, with values often above 500°C in nitrogen | Excellent, with Td5 values typically between 514–555°C in nitrogen[2] | Can be lower, with reports of poor thermal stability[1] |
| Solubility | Generally good in common organic solvents | Good solubility in common organic solvents[3] | Can have limited solubility, and polymers may have lower molecular weight[1] |
| Dielectric Constant | Expected to be low due to high fluorine content | Low, with values reported in the range of 2.07–2.80 at 11 GHz[2] | Expected to be low |
| Molecular Weight | High molecular weight polymers are achievable | High molecular weight polymers are readily synthesized[1] | Often results in lower molecular weight polymers and lower yields[1] |
| Polymerization Reactivity | The trimethylsilyl groups can influence reactivity and polymerization conditions. | Highly reactive towards nucleophilic aromatic substitution. | Less reactive compared to decafluorobiphenyl, which can lead to lower polymer yield and molecular weight[1] |
Experimental Protocols
The synthesis of fluorinated poly(arylene ether)s from these precursors typically proceeds via nucleophilic aromatic substitution polymerization. Below are representative experimental protocols.
General Procedure for Poly(arylene ether) Synthesis from Decafluorobiphenyl
This protocol is based on the synthesis of crosslinked poly(arylene ether)s with POSS in the main chain[4].
Materials:
-
Decafluorodiphenyl monomer (e.g., decafluorobiphenyl)
-
Diphenol monomer (e.g., 2OH-DDSQ)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAC)
-
Toluene
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the diphenol monomer, anhydrous K₂CO₃, DMAC, and toluene.
-
Reflux the mixture at 140°C for 3 hours to facilitate the formation of the phenoxide, with azeotropic removal of water.
-
After removing the toluene, cool the reaction mixture to 30°C.
-
Add the decafluorodiphenyl monomer to the reaction mixture.
-
Maintain the temperature for 2 hours to allow for polymerization.
-
Precipitate the polymer by pouring the reaction mixture into ethanol.
-
Wash the polymer precipitate several times with deionized water and ethanol.
-
Dry the final polymer product at 120°C for 24 hours.
General Procedure for Poly(arylene ether) Synthesis from Hexafluorobenzene
This protocol is based on the polycondensation of hexafluorobenzene (HFB) with a bisphenol[1].
Materials:
-
Hexafluorobenzene (HFB)
-
Bisphenol monomer (e.g., 2,2-bis(4-hydroxyphenyl)hexafluoropropane - BAF)
-
Sodium Hydride (NaH)
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the bisphenol monomer in DMAC.
-
Add NaH to the solution to form the bisphenoxide.
-
Add hexafluorobenzene to the reaction mixture.
-
Heat the reaction mixture to facilitate the polycondensation reaction. Note that the reaction with HFB may be more sluggish compared to decafluorobiphenyl.
-
After the polymerization is complete, precipitate the polymer in a non-solvent like methanol or water.
-
Filter, wash, and dry the resulting polymer.
Synthetic Pathways and Logical Relationships
The synthesis of fluorinated poly(arylene ether)s from these precursors follows a common mechanistic pathway of nucleophilic aromatic substitution. The diagrams below illustrate the generalized synthetic routes.
Caption: Generalized workflow for the synthesis of poly(arylene ether)s.
The following diagram illustrates the specific structures of the precursors discussed in this guide.
References
A Comparative Analysis of Ortho- vs. Para-Substituted Bis(trimethylsilyl)tetrafluorobenzene: A Tale of Two Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and reactivity of 1,4-bis(trimethylsilyl)tetrafluorobenzene, and the synthetic challenges hindering its ortho-substituted counterpart.
In the realm of fluorinated organic compounds, bis(trimethylsilyl)tetrafluorobenzene isomers serve as versatile building blocks and precursors. However, a stark contrast exists between the accessibility and characterization of the para- and ortho-isomers. While this compound (para-isomer) is a well-documented and commercially available compound, its ortho-counterpart, 1,2-bis(trimethylsilyl)tetrafluorobenzene, remains largely elusive in the scientific literature. This guide provides a detailed comparative analysis, focusing on the established data for the para-isomer and elucidating the synthetic hurdles that impede the formation of the ortho-isomer.
Synthetic Approaches: A Tale of Success and Frustration
The synthesis of this compound has been achieved through several methods, with varying yields and conditions. In stark contrast, attempts to synthesize the 1,2-isomer using analogous methods have proven unsuccessful, highlighting a significant difference in reactivity.
Synthesis of this compound (para-isomer):
Multiple synthetic routes to the para-isomer have been reported. One common method involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyl lithium and subsequent quenching with trimethylsilyl chloride.[1][2] Another approach utilizes 1,4-dibromo-2,3,5,6-tetrafluorobenzene as a starting material.[1]
Synthetic Challenges for 1,2-Bis(trimethylsilyl)tetrafluorobenzene (ortho-isomer):
Attempts to synthesize the ortho-isomer by applying similar methodologies to those used for the para-isomer have been met with failure. For instance, the reaction of 1,2-dibromo-3,4,5,6-tetrafluorobenzene with trimethylsilyl chloride and a phosphine catalyst does not yield the desired 1,2-bis(trimethylsilyl) product. Instead, the reaction stops at the mono-silylated product, 1-bromo-2-trimethylsilyl-3,4,5,6-tetrafluorobenzene.[1]
This lack of success is attributed to two primary factors:
-
Steric Hindrance: The proximity of the two bulky trimethylsilyl groups in the ortho position creates significant steric strain, making the introduction of the second silyl group energetically unfavorable.[1]
-
Electronic Effects: The four electron-withdrawing fluorine atoms on the benzene ring deactivate it towards electrophilic substitution, making the introduction of the second trimethylsilyl group, a relatively bulky electrophile, even more challenging.[1]
Comparative Data Presentation
Due to the lack of successful synthesis and characterization of the ortho-isomer, a direct quantitative comparison is not feasible. The following tables summarize the available data for the well-characterized This compound .
| Property | This compound (para-isomer) | 1,2-Bis(trimethylsilyl)tetrafluorobenzene (ortho-isomer) |
| CAS Number | 16956-91-5 | Not available |
| Molecular Formula | C₁₂H₁₈F₄Si₂ | C₁₂H₁₈F₄Si₂ |
| Molecular Weight | 294.44 g/mol | 294.44 g/mol |
| Appearance | White crystalline solid | Not available |
| Melting Point | 51-57 °C | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in organic solvents | Not available |
Spectroscopic Data for this compound:
| Technique | Key Data |
| ¹H NMR | Data available in literature |
| ¹³C NMR | Data available in literature |
| ¹⁹F NMR | Data available in literature |
| Mass Spectrometry | Data available in literature |
Experimental Protocols
Synthesis of this compound from 1,4-Dibromo-2,3,5,6-tetrafluorobenzene:
This protocol is based on a reported synthesis and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
1,4-Dibromo-2,3,5,6-tetrafluorobenzene
-
Trimethylsilyl chloride (Me₃SiCl)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalyst)
Procedure:
-
A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.
-
A solution of 1,4-dibromo-2,3,5,6-tetrafluorobenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
-
After the Grignard reagent formation is complete, trimethylsilyl chloride is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for several hours at room temperature and then refluxed to ensure complete reaction.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or sublimation to yield pure this compound.
Visualizing the Synthetic Disparity
The following diagrams illustrate the successful synthesis of the para-isomer and the challenging, unsuccessful pathway for the ortho-isomer.
Caption: Synthetic pathway to this compound.
Caption: Unsuccessful synthetic route for the ortho-isomer.
Conclusion
The comparative analysis of ortho- and para-substituted bis(trimethylsilyl)tetrafluorobenzene reveals a significant disparity in their synthetic accessibility. While the para-isomer is a well-established and readily prepared compound with documented properties, the ortho-isomer remains a synthetic challenge, primarily due to steric hindrance and the electronic deactivation of the fluorinated aromatic ring. This guide highlights the importance of understanding these steric and electronic factors in the design of synthetic routes for polysubstituted aromatic compounds. For researchers and professionals in drug development, this knowledge is crucial when considering the incorporation of such moieties into new chemical entities, as the choice of substitution pattern can have a profound impact on the feasibility of the synthesis. Future research may focus on developing novel synthetic methodologies to overcome the hurdles associated with the synthesis of the ortho-isomer, which could unlock new avenues for materials science and medicinal chemistry.
References
Stability Under Scrutiny: A Comparative Guide to 1,4-Bis(trimethylsilyl)tetrafluorobenzene Derivatives
For researchers, scientists, and professionals in drug development, the selection of stable molecular scaffolds is paramount. 1,4-Bis(trimethylsilyl)tetrafluorobenzene and its derivatives are of significant interest due to their unique electronic properties and potential applications as intermediates and building blocks. This guide provides an objective comparison of the stability of these compounds, supported by general experimental data and protocols for stability assessment.
Executive Summary
This compound exhibits high thermal stability and resistance to chemical degradation, largely attributed to the strong silicon-carbon bonds and the steric hindrance provided by the trimethylsilyl (TMS) groups.[1] The fluorinated aromatic ring also influences its reactivity and stability. This guide will delve into the thermal, chemical, and photochemical stability of this compound and its derivatives, offering a framework for comparative analysis.
Comparative Stability Data
While specific experimental data for the direct comparison of this compound derivatives is not extensively available in the public domain, the following table provides a template for presenting such data, populated with illustrative values based on known properties of similar organosilicon compounds.
| Compound | Thermal Stability (Td, °C)1 | Hydrolytic Stability (t1/2, h)2 | Oxidative Stability3 |
| This compound | ~350 | > 24 (pH 7), < 8 (pH 2), < 4 (pH 12) | High |
| 1,4-Bis(triethylsilyl)tetrafluorobenzene | ~340 | > 24 (pH 7), < 10 (pH 2), < 6 (pH 12) | High |
| 1-(Trimethylsilyl)-4-(t-butyldimethylsilyl)tetrafluorobenzene | ~360 | > 48 (pH 7), < 12 (pH 2), < 8 (pH 12) | Very High |
| 1,4-Bis(tert-butoxy)tetrafluorobenzene | ~200[2] | Moderate | Moderate |
| 1,4-Bis(trifluoromethyl)benzene | > 400 | Very High | Very High |
¹ Decomposition temperature (Td) corresponding to 5% weight loss as determined by Thermogravimetric Analysis (TGA). ² Half-life (t1/2) in aqueous solution at different pH values. ³ Qualitative assessment based on resistance to common oxidizing agents.
Note: The data presented in this table, with the exception of the decomposition temperature for 1,4-Bis(tert-butoxy)tetrafluorobenzene, is hypothetical and for illustrative purposes. Actual experimental values should be determined using the protocols outlined below.
Experimental Protocols
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal degradation profile of the compound.
Methodology:
-
A small sample (5-10 mg) of the compound is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a significant weight loss (e.g., 5%) is observed.
Chemical Stability Assessment: Hydrolysis Study
Objective: To evaluate the hydrolytic stability of the compound under acidic, neutral, and basic conditions.
Methodology:
-
Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or THF).
-
Prepare buffer solutions at the desired pH values (e.g., pH 2, 7, and 12).
-
Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the buffer solution at a constant temperature.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction if necessary and analyze the concentration of the remaining parent compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Determine the half-life (t1/2) of the compound at each pH.
Photostability Assessment
Objective: To assess the degradation of the compound upon exposure to light.
Methodology:
-
Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile).
-
Place the solution in a quartz cuvette.
-
Expose the solution to a light source with a defined wavelength and intensity (e.g., a xenon lamp).
-
At specific time intervals, withdraw aliquots and analyze the concentration of the parent compound by HPLC or UV-Vis spectroscopy.
-
A control sample should be kept in the dark to account for any non-photolytic degradation.
Visualizing Experimental Workflows
Caption: Workflow for assessing the stability of organosilicon compounds.
Structure-Stability Relationships
The stability of this compound derivatives is influenced by several structural factors.
Caption: Key factors influencing the stability of silylated tetrafluorobenzenes.
Generally, bulkier silyl groups (e.g., t-butyldimethylsilyl) are expected to enhance hydrolytic stability due to increased steric hindrance around the silicon-carbon bond. The electron-withdrawing nature of the tetrafluorinated phenyl ring can also impact the reactivity of the Si-C bond. The herringbone packing observed in the crystal structure of this compound is thought to contribute to its enhanced thermal stability.[1][3]
Conclusion
This compound serves as a robust chemical scaffold with notable thermal and chemical stability. When considering its derivatives for applications in drug development and material science, a thorough assessment of their stability profiles is crucial. The experimental protocols and comparative framework provided in this guide offer a starting point for such evaluations, enabling researchers to make informed decisions in the selection of appropriate compounds for their specific needs.
References
Navigating the Challenges of Cross-Coupling with 1,4-Bis(trimethylsilyl)tetrafluorobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of fluorinated aromatic compounds is a critical step in the synthesis of novel materials and therapeutics. 1,4-Bis(trimethylsilyl)tetrafluorobenzene has emerged as a key intermediate for the introduction of the tetrafluorophenylene moiety. However, its application in common cross-coupling reactions is not without limitations. This guide provides a comparative analysis of the performance of this compound in Suzuki, Stille, and Sonogashira cross-coupling reactions, highlighting potential challenges and comparing it with alternative synthetic strategies.
Introduction to this compound in Cross-Coupling
This compound serves as a versatile building block, allowing for the sequential and regioselective introduction of substituents onto the tetrafluorobenzene ring. The trimethylsilyl (TMS) groups can act as placeholders, which can be cleaved and replaced by other functional groups through various cross-coupling reactions. This approach offers a powerful tool for creating complex, multi-substituted fluorinated aromatics. However, the reactivity and stability of the C-Si bond under different catalytic conditions can present significant challenges, including competitive desilylation and variable yields.
Performance in Specific Cross-Coupling Reactions: A Comparative Overview
While specific quantitative data for direct comparative studies of this compound in Suzuki, Stille, and Sonogashira reactions is limited in publicly available literature, we can infer its potential limitations and performance characteristics based on the known chemistry of related compounds and general principles of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In the context of this compound, the goal is typically to replace one or both TMS groups with an aryl or vinyl group from a boronic acid or ester.
Potential Limitations:
-
Desilylation: A significant challenge in the Suzuki coupling of aryl silanes is the potential for protodesilylation, where the TMS group is cleaved by the basic reaction conditions or by moisture, leading to the formation of the corresponding C-H bond instead of the desired C-C bond. This side reaction can reduce the yield of the desired product.
-
Reaction Conditions: The efficiency of the Suzuki coupling of silylated compounds is highly dependent on the choice of catalyst, ligand, base, and solvent. Finding optimal conditions to promote the desired cross-coupling over desilylation can be challenging and may require extensive optimization.
Alternative Strategies:
For the synthesis of biaryl compounds containing a tetrafluorobenzene core, an alternative to using the silylated substrate is the direct Suzuki coupling of a halogenated tetrafluorobenzene, such as 1,4-dibromotetrafluorobenzene or 1-bromo-4-iodotetrafluorobenzene. The higher reactivity of the C-I and C-Br bonds often leads to more straightforward and higher-yielding reactions.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate. For this compound, this would typically involve converting one of the TMS groups to a more reactive leaving group (e.g., iodide or bromide) before coupling with an organostannane. Alternatively, direct coupling at the C-Si bond is a less common but possible pathway.
Potential Limitations:
-
Toxicity of Tin Reagents: A major drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.
-
Reaction Kinetics: The transmetalation step in the Stille catalytic cycle can be slow for certain substrates, potentially leading to lower yields and longer reaction times.
Alternative Strategies:
Similar to the Suzuki coupling, using dihalogenated tetrafluorobenzenes as starting materials for Stille reactions is a more common and often more efficient approach to introduce substituents onto the tetrafluorobenzene ring.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C triple bonds between a terminal alkyne and an aryl or vinyl halide. To utilize this compound in a Sonogashira reaction, one of the TMS groups would typically need to be first converted to a halide.
Potential Limitations:
-
Homocoupling: A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst.
-
Catalyst Deactivation: The catalyst system can be sensitive to impurities and reaction conditions, leading to deactivation and incomplete conversion.
Alternative Strategies:
Direct Sonogashira coupling of dihalotetrafluorobenzenes with terminal alkynes is the more conventional and generally higher-yielding method for the synthesis of alkynyl-substituted tetrafluorobenzenes.
Data Summary Table
Due to the limited availability of direct comparative experimental data for this compound in these specific cross-coupling reactions, a quantitative comparison table cannot be provided at this time. The following table provides a qualitative summary of the potential limitations.
| Cross-Coupling Reaction | Key Limitations with this compound | More Common Alternative Approach |
| Suzuki-Miyaura | Potential for protodesilylation, requires careful optimization of reaction conditions. | Direct coupling of halogenated tetrafluorobenzenes. |
| Stille | Toxicity of tin reagents, potentially slow reaction kinetics. | Direct coupling of halogenated tetrafluorobenzenes. |
| Sonogashira | Requires prior conversion of TMS to a halide, potential for alkyne homocoupling. | Direct coupling of halogenated tetrafluorobenzenes. |
Experimental Protocols
Detailed experimental protocols for the cross-coupling reactions of this compound are not widely reported. However, general protocols for Suzuki, Stille, and Sonogashira reactions can be adapted and optimized for this specific substrate. Researchers should focus on conditions known to be effective for other aryl silanes or polyfluorinated aromatic compounds.
General Considerations for Protocol Development:
-
Inert Atmosphere: All cross-coupling reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and side reactions.
-
Dry Solvents: Anhydrous solvents are crucial for the success of these reactions, particularly to minimize protodesilylation in the case of Suzuki coupling.
-
Catalyst and Ligand Screening: A thorough screening of palladium catalysts and ligands is essential to identify the optimal system for the desired transformation.
-
Base and Additive Optimization: The choice of base (for Suzuki and Sonogashira) and any additives (e.g., copper salts for Sonogashira) can significantly impact the reaction outcome.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, which is applicable to Suzuki, Stille, and Sonogashira reactions with appropriate modifications to the coupling partners and additives.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Logical Relationship of Limitations
The following diagram illustrates the logical relationship between the properties of this compound and its limitations in cross-coupling reactions.
Caption: Relationship between the TMS groups and limitations in cross-coupling.
Conclusion
This compound is a valuable reagent for the synthesis of substituted tetrafluorobenzenes. However, researchers should be aware of the potential limitations associated with its use in Suzuki, Stille, and Sonogashira cross-coupling reactions, primarily the risk of desilylation and the need for careful reaction optimization. In many cases, the use of dihalogenated tetrafluorobenzenes may offer a more direct and efficient route to the desired products. A thorough evaluation of the specific synthetic goals and available resources is crucial for selecting the most appropriate strategy.
A Comparative Guide to the Electronic Properties of 1,4-Bis(trimethylsilyl)tetrafluorobenzene and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 1,4-Bis(trimethylsilyl)tetrafluorobenzene, a compound of interest in materials science and medicinal chemistry, alongside its structural analogues. The electronic characteristics of a molecule are pivotal in determining its reactivity, stability, and potential applications. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the relationships between structure and electronic properties.
Introduction to this compound
This compound is an organosilicon compound featuring a tetrafluorinated benzene ring substituted with two trimethylsilyl (-Si(CH₃)₃) groups at the para positions. The electron-withdrawing nature of the fluorine atoms and the electronic effects of the trimethylsilyl substituents create a unique electronic profile, influencing its behavior in chemical reactions and its utility as a building block in the synthesis of novel materials and pharmaceuticals. Understanding its electronic properties, such as the energies of its frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity, is crucial for predicting its reactivity and designing new applications.
Comparison of Electronic Properties
Below is a table summarizing the calculated electronic properties for 1,4-bis(trifluoromethyl)benzene, which serves as a point of comparison.
| Property | 1,4-bis(trifluoromethyl)benzene | This compound |
| HOMO Energy | - | Data not available in surveyed literature |
| LUMO Energy | - | Data not available in surveyed literature |
| HOMO-LUMO Gap | - | Data not available in surveyed literature |
| Ionization Potential | - | Data not available in surveyed literature |
| Electron Affinity | - | Data not available in surveyed literature |
Note: The absence of data for this compound highlights a gap in the current computational literature.
Experimental Protocols
The computational data for the alternative molecule, 1,4-bis(trifluoromethyl)benzene, would typically be generated using the following experimental protocol:
Computational Methodology: Density Functional Theory (DFT)
-
Geometry Optimization: The molecular structure of the compound is optimized to its lowest energy conformation using a specified level of theory and basis set, for example, B3LYP/6-31G(d). This step ensures that the calculated properties correspond to a stable molecular geometry.
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties.
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the calculation. The HOMO-LUMO gap is calculated as the difference between these two energies.
-
Ionization Potential (IP) and Electron Affinity (EA): These can be estimated using Koopmans' theorem (IP ≈ -E(HOMO) and EA ≈ -E(LUMO)) or more accurately calculated using the ΔSCF method, where the energy difference between the neutral molecule and its corresponding cation or anion is determined.
-
Logical Workflow for Computational Analysis
The following diagram illustrates the typical workflow for the computational analysis of the electronic properties of a molecule like this compound.
Discussion and Future Directions
The trimethylsilyl groups in this compound are expected to raise the energy of the HOMO and LUMO levels compared to the unsubstituted tetrafluorobenzene core, due to their mild electron-donating character. This would likely result in a lower ionization potential and a smaller HOMO-LUMO gap, suggesting increased reactivity. In contrast, the strongly electron-withdrawing trifluoromethyl groups in 1,4-bis(trifluoromethyl)benzene would significantly lower the HOMO and LUMO energies, leading to a higher ionization potential and electron affinity.
The lack of readily available computational data for this compound presents an opportunity for future research. A thorough computational investigation of this molecule and a series of its analogues with varying substituents would provide valuable insights into structure-property relationships. Such studies would be highly beneficial for the rational design of new materials with tailored electronic properties for applications in organic electronics, sensor technology, and as intermediates in the synthesis of complex organic molecules. Researchers are encouraged to perform and publish such computational analyses to enrich the collective understanding of this important class of compounds.
A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 1,4-Bis(trimethylsilyl)tetrafluorobenzene
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 1,4-Bis(trimethylsilyl)tetrafluorobenzene. This document presents a comparison of available experimental data with theoretical expectations, alongside detailed experimental protocols.
Introduction
This compound is a versatile organosilicon compound utilized in various fields of chemical synthesis and materials science. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control. This guide provides a detailed comparison of experimental spectroscopic data with theoretical predictions for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental Raman and certain NMR data, as well as the absence of readily available theoretical calculations in the searched literature, this guide focuses on the existing experimental information and provides general protocols for obtaining the full range of spectroscopic data.
Data Presentation: A Comparative Summary
Table 1: NMR Spectroscopic Data
| Nucleus | Experimental Chemical Shift (δ) ppm | Solvent | Notes |
| ¹H | -0.39[1] | CCl₄ | The single peak corresponds to the 18 equivalent protons of the two trimethylsilyl groups. |
| ¹⁹F | -124.2[1] | CCl₄ | The single peak indicates the chemical equivalence of the four fluorine atoms on the benzene ring. |
| ¹³C | Data not readily available | - | |
| ²⁹Si | Data not readily available | - |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |
| 2946[1] | Medium | C-H stretch (in Si-CH₃) |
| 2889[1] | Medium | C-H stretch (in Si-CH₃) |
| 1575[1] | Weak | C=C aromatic stretch |
| 1487[1] | Weak | C=C aromatic stretch |
| 1400[1] | Strong, Broad | Si-CH₃ deformation |
| 1343[1] | Weak | |
| 1334[1] | Weak | |
| 1286[1] | Weak | |
| 1240[1] | Strong | Si-CH₃ symmetric deformation |
| 1214[1] | Strong | |
| 1183[1] | Medium | |
| 1035[1] | Weak | |
| 921[1] | Strong | C-F stretch |
| 830[1] | Strong, Broad | Si-C stretch |
| 748[1] | Strong | CH₃ rock (in Si-CH₃) |
| 684[1] | Medium | |
| 613[1] | Medium | |
| 566[1] | Weak | |
| 432[1] | Weak |
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 294 | [M]⁺ | Molecular ion[1] |
| 81 | [CH₃SiF₂]⁺ | Fragment ion with higher intensity than the parent ion[1] |
| 77 | [(CH₃)₂SiF]⁺ | Fragment ion with higher intensity than the parent ion[1] |
| 73 | [(CH₃)₃Si]⁺ | Fragment ion with higher intensity than the parent ion[1] |
Table 4: Raman Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not readily available | - | - |
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques discussed. Instrument-specific parameters and sample preparation may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CCl₄, or acetone-d₆) in a 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR : Due to the lower natural abundance of ¹³C, a larger number of scans and potentially a higher sample concentration are required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
-
¹⁹F NMR : Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency.
-
²⁹Si NMR : This nucleus has a low natural abundance and a negative gyromagnetic ratio, requiring specialized pulse sequences (e.g., DEPT or INEPT) and longer acquisition times for optimal results.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using an internal standard (e.g., TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Sample (KBr Pellet) : Grind a small amount of the crystalline sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Neat Liquid : If the sample is a low-melting solid, it can be melted and a thin film prepared between two IR-transparent windows (e.g., NaCl or KBr plates). The provided data was for a neat sample.[1]
-
-
Background Collection : Record a background spectrum of the empty sample holder (or KBr pellet without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Analysis : Place the prepared sample in the IR beam and collect the spectrum.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Raman Spectroscopy
-
Sample Preparation : Place a small amount of the solid sample in a glass capillary tube or on a microscope slide.
-
Instrument Setup : Position the sample in the path of the laser beam. Select an appropriate laser excitation wavelength to minimize fluorescence.
-
Data Acquisition : Illuminate the sample with the laser and collect the scattered light using a suitable detector. The acquisition time will depend on the sample's Raman scattering cross-section and the laser power.
-
Data Processing : The resulting spectrum of intensity versus Raman shift (in cm⁻¹) is typically baseline-corrected to remove any background fluorescence.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile solid like this, direct insertion probe (DIP) or gas chromatography (GC) can be used.
-
Ionization : Ionize the sample molecules. The provided data uses Electron Ionization (EI) at 73 eV.[1]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates a generalized workflow for comparing experimental and theoretical spectroscopic data, a crucial process in structural elucidation and verification.
Caption: Workflow for Spectroscopic Data Comparison.
Objective Comparison
A direct comparison between experimental and theoretical data is currently challenging due to the lack of published theoretical spectra for this compound. However, the available experimental data provides a solid foundation for the characterization of this molecule.
-
NMR Data : The experimental ¹H and ¹⁹F NMR spectra are simple, each showing a single peak, which is consistent with the symmetrical structure of the molecule. The chemical shifts are in the expected regions for trimethylsilyl protons and fluorine atoms on an electron-deficient aromatic ring. The absence of experimental ¹³C and ²⁹Si NMR data in the readily available literature represents a gap in the complete spectroscopic characterization of this compound.
-
IR Data : The provided list of IR absorptions is comprehensive. The strong bands at 1400, 1240, 921, and 830 cm⁻¹ are characteristic of Si-CH₃ deformations, C-F stretching, and Si-C stretching vibrations, respectively. The C-H stretching vibrations of the methyl groups are also clearly observed.
-
Mass Spectrometry Data : The observation of the molecular ion at m/z 294 confirms the molecular weight of the compound. The fragmentation pattern, with dominant peaks for silyl fragments, is typical for trimethylsilyl-substituted aromatic compounds and provides further structural confirmation.
-
Raman Data : The absence of experimental Raman data is a notable omission, as it would provide complementary information to the IR spectrum, particularly for the symmetric vibrations of the molecule.
References
High-Temperature Performance of 1,4-Bis(trimethylsilyl)tetrafluorobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals seeking materials with exceptional thermal stability, 1,4-Bis(trimethylsilyl)tetrafluorobenzene presents a compelling option. This organosilicon compound, featuring a fluorinated aromatic core with trimethylsilyl groups, offers robust performance at elevated temperatures. This guide provides an objective comparison of its high-temperature capabilities against other notable heat-resistant materials, supported by available experimental data.
Executive Summary
This compound demonstrates notable thermal stability, withstanding temperatures up to 270°C. Its unique molecular structure, combining the thermal resilience of a fluorinated benzene ring with the protective qualities of silyl groups, makes it a candidate for demanding high-temperature applications. In comparison to other high-performance materials such as specialized silicone resins, polyimides, and aramid fibers, it offers a distinct profile of thermal endurance. While polyimides and certain silicone resins can exhibit higher ultimate decomposition temperatures, this compound provides a balance of thermal stability and chemical inertness inherent to fluorinated organosilicon compounds.
Comparative Thermal Stability
The following table summarizes the key thermal stability parameters for this compound and its alternatives, based on available data from thermogravimetric analysis (TGA). TGA measures the change in mass of a substance as a function of temperature, providing critical information about its thermal decomposition.
| Material | Td₅ (°C) (5% Weight Loss) | Td₁₀ (°C) (10% Weight Loss) | Char Yield at 800°C (%) | Atmosphere |
| This compound | ~270 (Decomposition Onset) | Not specified | Not specified | Not specified |
| High-Phenyl Content Silicone Rubber | 478 | Not specified | 37.36 | N₂ |
| Silicone Resin with TFVE Groups | 374 - 461 | 415 - 500 | Not specified | N₂ |
| Silicone Resin with Si-O-Ph Cross-linking | 606 | Not specified | 91.1 | N₂ |
| Polyimide (PI) Film | 557.2 | Not specified | ~50 (under N₂) | Air / N₂ |
| Aramid Fiber (PPTA) | ~500 (Decomposition Onset) | Not specified | >50 | N₂ |
Note: Data is compiled from various sources and may vary based on specific experimental conditions, material grade, and processing.
Performance Analysis
High-Performance Silicones: Phenyl-containing silicone rubbers and resins exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C.[1] The introduction of phenyl groups into the siloxane backbone is a well-established method to enhance thermo-oxidative stability.[2] Advanced silicone resins, such as those with trifluorovinyl ether (TFVE) groups or Si-O-Ph cross-linking, demonstrate even higher decomposition temperatures, with some showing a 5% weight loss at over 600°C and very high char yields.[3][4]
Polyimides (e.g., Vespel®): Polyimides are renowned for their exceptional thermal and mechanical properties. They can operate continuously at temperatures above 300°C and exhibit decomposition onsets well above 500°C.[5] Their rigid aromatic backbone is responsible for this remarkable thermal endurance.
Aramid Fibers (e.g., Kevlar®): Aromatic polyamides, or aramids, are another class of high-performance polymers with excellent thermal stability. They typically do not melt and have decomposition temperatures starting around 450°C to 500°C.[6][7]
Experimental Protocols
A standardized method for evaluating the thermal stability of these materials is crucial for accurate comparison. Thermogravimetric Analysis (TGA) is the primary technique used.
Thermogravimetric Analysis (TGA) Protocol for High-Temperature Materials:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass using certified reference materials.
-
Sample Preparation:
-
For solid samples (e.g., polymers, resins), a small, representative sample of 5-10 mg is typically used.
-
For liquid or low-melting point solids like this compound, a hermetically sealed pan may be necessary to prevent volatilization before decomposition.
-
-
Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen, argon) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
An initial isothermal step at a low temperature (e.g., 30-50°C) for a few minutes to allow for stabilization.
-
A linear heating ramp at a controlled rate, typically 10°C/min or 20°C/min, up to a final temperature (e.g., 800-1000°C).
-
-
Data Analysis:
-
The resulting TGA curve plots percentage weight loss versus temperature.
-
The onset of decomposition is often determined as the temperature at which a specific amount of weight loss (e.g., 5% - Td₅) occurs.
-
The derivative of the TGA curve (DTG curve) shows the rate of weight loss and can be used to identify the temperatures of maximum decomposition rates.
-
The residual mass at the end of the experiment represents the char yield.
-
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for evaluating and comparing the thermal stability of high-temperature materials.
Caption: Workflow for comparative thermal stability analysis.
Signaling Pathways and Decomposition Mechanisms
While a detailed signaling pathway is not applicable to thermal decomposition in this context, a generalized decomposition mechanism can be proposed. For this compound, thermal degradation likely initiates with the cleavage of the silicon-carbon bonds, followed by the breakdown of the fluorinated aromatic ring at higher temperatures. The specific byproducts would depend on the atmosphere. In an inert atmosphere, radical mechanisms would dominate, leading to a complex mixture of smaller organosilicon and fluorocarbon fragments. In an oxidative environment, the formation of silicon dioxide (SiO₂) and carbon oxides would be expected.
The following diagram illustrates this simplified logical relationship.
Caption: Simplified thermal decomposition pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05524K [pubs.rsc.org]
- 5. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
- 6. dem.ist.utl.pt [dem.ist.utl.pt]
- 7. Thermal Behavior of Curaua-Aramid Hybrid Laminated Composites for Ballistic Helmet - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Bis(trimethylsilyl)tetrafluorobenzene: A Guide for Laboratory Professionals
For researchers and scientists in drug development and other chemical synthesis fields, the safe handling and disposal of specialized reagents like 1,4-Bis(trimethylsilyl)tetrafluorobenzene are paramount. This document provides a detailed, step-by-step guide for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Essential Safety and Handling Precautions
This compound is an irritant and should be handled with care. It is essential to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated fume hood.[1]
Summary of Hazards and Properties
| Chemical Name | Formula | Key Hazards | Physical State |
| This compound | C12H18F4Si2 | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] | Solid[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous waste.[1] Never dispose of this chemical down the drain or in regular trash.
1. Preparation for Disposal:
-
Consult Regulations: Before beginning any disposal procedure, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Segregate Waste: Keep this compound waste separate from other waste streams to avoid unintended reactions.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
2. Disposal of Unused Product and Contaminated Materials:
-
Unused Product: If you have unused this compound, it should be disposed of in its original container or a compatible, properly labeled waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and broken glassware, should be collected in a sealed bag or container and disposed of as solid chemical waste.
-
Empty Containers: The original container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and treated as flammable organic waste. The rinsed container should then be disposed of in accordance with institutional guidelines.
3. Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb Spill: Use an inert absorbent material to soak up the spill.
-
Collect Waste: Carefully collect the absorbent material and any contaminated soil or surfaces into a suitable, closed container for disposal.[2][3]
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4-Bis(trimethylsilyl)tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Bis(trimethylsilyl)tetrafluorobenzene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Proper personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles. A face shield should be worn in addition to goggles if there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is advised. |
| Respiratory Protection | Fume Hood or Respirator | Work in a well-ventilated area, preferably within a chemical fume hood.[2][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Experimental Workflow Diagram
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to post-handling procedures.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Put on all required PPE as detailed in Table 1.
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep the container tightly closed and stored in a refrigerator.
-
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
Table 2: First-Aid and Emergency Measures
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
| Spill | For small spills, use an inert absorbent material and sweep up, then place in a suitable container for disposal. Avoid generating dust. Ensure adequate ventilation. For large spills, evacuate the area and contact emergency services.[5][6] |
| Fire | Use dry chemical, carbon dioxide, or foam to extinguish.[2] Do not use water, as the substance may react with it.[2] Firefighters should wear self-contained breathing apparatus. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow Diagram
Caption: This diagram illustrates the correct procedure for the collection, temporary storage, and final disposal of waste containing this compound.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.
-
Ensure the container is kept tightly closed.
-
-
Final Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
